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  • Product: 2-(2,3-Dihydrobenzofuran-5-yl)-1-morpholinoethanethione
  • CAS: 97483-11-9

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to the Physicochemical Properties of 2-(2,3-Dihydrobenzofuran-5-yl)-1-morpholinoethanethione

Introduction: Contextualizing a Molecule of Interest In the landscape of medicinal chemistry and drug development, the 2,3-dihydrobenzofuran scaffold is recognized as a "privileged structure" due to its presence in numer...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Contextualizing a Molecule of Interest

In the landscape of medicinal chemistry and drug development, the 2,3-dihydrobenzofuran scaffold is recognized as a "privileged structure" due to its presence in numerous biologically active compounds and natural products[1]. Its derivatives are explored for a wide range of therapeutic applications, including as anti-inflammatory and antineoplastic agents[1]. The molecule 2-(2,3-Dihydrobenzofuran-5-yl)-1-morpholinoethanethione, a derivative of this core structure, represents a subject of significant interest for researchers. Its unique combination of a dihydrobenzofuran ring, a morpholine group, and a thioamide functional group suggests a complex physicochemical profile that dictates its behavior in biological systems.

A thorough understanding of this compound's fundamental properties—such as its molecular weight, lipophilicity, solubility, and ionization state—is not merely an academic exercise. These parameters are critical determinants of a molecule's pharmacokinetics and pharmacodynamics, influencing everything from its absorption and distribution to its interaction with biological targets[2][3]. This guide provides an in-depth analysis of the known and predicted physicochemical properties of 2-(2,3-Dihydrobenzofuran-5-yl)-1-morpholinoethanethione, alongside validated experimental protocols for their empirical determination. The methodologies described herein are designed to equip researchers with the practical knowledge required to rigorously characterize this and similar molecules, thereby accelerating the drug discovery and development pipeline.

Section 1: Molecular and Physicochemical Profile

A molecule's identity and its subsequent biological activity are fundamentally defined by its structure and resulting physicochemical characteristics. This section outlines the core molecular properties of 2-(2,3-Dihydrobenzofuran-5-yl)-1-morpholinoethanethione.

1.1 Core Molecular Identifiers

  • Chemical Name: 2-(2,3-Dihydrobenzofuran-5-yl)-1-morpholinoethanethione[4][5]

  • CAS Number: 97483-11-9[4]

  • Molecular Formula: C₁₄H₁₇NO₂S[4][5][6]

  • SMILES: S=C(CC1=CC=C2OCCC2=C1)N3CCOCC3[4]

1.2 Summary of Physicochemical Properties

The following table summarizes key physicochemical data, primarily from computational models, which serve as essential starting points for experimental validation.

PropertyValueSourceSignificance in Drug Development
Molecular Weight 263.36 g/mol [4][5][6]Influences diffusion, membrane permeability, and overall size.
cLogP (Lipophilicity) 1.82[4]Governs solubility, permeability across biological membranes, and metabolism.
Topological Polar Surface Area (TPSA) 21.7 Ų[4]Correlates with drug transport properties, including intestinal absorption and blood-brain barrier penetration.
Hydrogen Bond Acceptors 3[4]Key to molecular recognition and binding to biological targets.
Hydrogen Bond Donors 0[4]Affects solubility and target binding interactions.
Rotatable Bonds 2[4]Influences conformational flexibility and binding affinity.

1.3 In-Depth Analysis of Key Properties

Molecular Weight

The molecular weight of 263.36 g/mol is a fundamental property derived from its molecular formula, C₁₄H₁₇NO₂S[4][5][6]. This value falls well within the guidelines of Lipinski's Rule of Five (<500 g/mol ), suggesting that the molecule's size is not an inherent barrier to its potential as an orally bioavailable drug candidate.

Lipophilicity (logP)

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical parameter in drug discovery as it affects solubility, absorption, membrane permeability, and metabolic clearance[7]. It is most commonly expressed as the logarithm of the partition coefficient (logP) between n-octanol and water[7][8]. The computationally predicted cLogP value for this compound is 1.82[4]. This moderate lipophilicity suggests a favorable balance between aqueous solubility and membrane permeability, a desirable trait for many drug candidates. However, experimental verification is crucial, as computational models can deviate from real-world values.

Aqueous Solubility

Aqueous solubility is a prerequisite for the absorption and distribution of a drug within the body. Poor solubility can lead to low bioavailability and erratic in vivo results, hindering development[9][10]. While no experimental solubility data for this specific compound is publicly available, its structure suggests it may have limited solubility in aqueous media at neutral pH. Kinetic solubility is often assessed in early drug discovery as it is fast and suitable for high-throughput screening formats[9][10].

Ionization Constant (pKa)

The ionization constant (pKa) defines the strength of an acid or base and determines the extent to which a molecule is ionized at a given pH[11]. This is paramount for predicting a drug's behavior in different physiological compartments, such as the stomach (low pH) and intestines (higher pH)[2][12]. The 2-(2,3-Dihydrobenzofuran-5-yl)-1-morpholinoethanethione molecule contains a morpholine ring, which is a basic functional group. The exact pKa of the protonated morpholine nitrogen would dictate the charge of the molecule at physiological pH (approx. 7.4), profoundly impacting its solubility, permeability, and target interactions[3][12].

Section 2: Experimental Protocols for Physicochemical Characterization

To move beyond computational predictions, rigorous experimental validation is necessary. This section provides detailed, self-validating protocols for determining the key physicochemical properties of 2-(2,3-Dihydrobenzofuran-5-yl)-1-morpholinoethanethione.

2.1 Protocol for Kinetic Aqueous Solubility Determination

This protocol outlines a turbidimetric method, a high-throughput approach to measure kinetic solubility by detecting precipitate formation as light scattering.[13]

Causality: This method is chosen for its speed and low sample consumption, making it ideal for early-stage drug discovery. It mimics the situation where a compound, dissolved in an organic solvent like DMSO, is introduced into an aqueous physiological environment.[10]

Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the test compound (e.g., 10 mM) in 100% dimethyl sulfoxide (DMSO)[13].

  • Serial Dilutions: In a 96-well plate, perform serial dilutions of the stock solution in DMSO to create a range of concentrations[13].

  • Addition to Aqueous Buffer: Dilute each DMSO concentration 1-in-50 into an aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, at pH 7.4)[13]. This results in a final DMSO concentration of 2%.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a set period (e.g., 1-2 hours) with shaking to allow for precipitation to reach a steady state[13][14].

  • Measurement: Use a plate reader or nephelometer to measure the turbidity (light scattering or absorbance) of each well at a wavelength where the compound does not absorb (e.g., 620 nm)[13].

  • Data Analysis: Plot the turbidity against the compound concentration. The solubility is defined as the concentration at which the turbidity significantly increases above the baseline of the DMSO-only controls[13].

Self-Validation:

  • Include a set of reference compounds with known high and low solubilities in each assay plate to ensure the system is performing as expected.

  • Run DMSO-only controls to establish the baseline turbidity of the solvent mixture.

Visualization of Kinetic Solubility Workflow:

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis stock 1. Prepare 10 mM Stock in 100% DMSO dilute 2. Create Serial Dilutions in DMSO Plate stock->dilute add_buffer 3. Dilute 1:50 into Aqueous Buffer (pH 7.4) dilute->add_buffer incubate 4. Incubate at 25°C (1-2 hours) with Shaking add_buffer->incubate measure 5. Measure Turbidity (e.g., at 620 nm) incubate->measure analyze 6. Plot Turbidity vs. Conc. Determine Solubility Point measure->analyze

Caption: Workflow for the turbidimetric kinetic solubility assay.

2.2 Protocol for Lipophilicity (logP) Determination by RP-HPLC

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely accepted and robust indirect method for determining logP values, offering higher throughput than the traditional shake-flask method.[7][15][16]

Causality: This method correlates a compound's retention time on a nonpolar stationary phase with its lipophilicity. The more lipophilic a compound, the longer it is retained.[15] It is particularly advantageous for compounds with high or low lipophilicity or for those that are not stable under the prolonged equilibrium times of the shake-flask method.[16]

Methodology:

  • System Setup: Use a C18 reversed-phase column. The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier like methanol or acetonitrile[17].

  • Calibration: Prepare a set of 5-7 standard compounds with well-established logP values that span a relevant range (e.g., -1 to 5).

  • Chromatographic Runs:

    • Inject each standard compound and the test compound onto the HPLC system.

    • Run an isocratic or gradient elution and record the retention time (t_R) for each compound.

    • Determine the dead time (t_0), which is the retention time of an unretained compound[7].

  • Calculate Capacity Factor (k'): For each compound, calculate the capacity factor using the formula: k' = (t_R - t_0) / t_0[7].

  • Data Analysis:

    • Plot the known logP values of the standard compounds against their corresponding log k' values.

    • Perform a linear regression to generate a calibration curve.

    • Using the log k' value of the test compound, interpolate its logP value from the calibration curve[18].

Self-Validation:

  • The linear regression of the calibration curve must have a high correlation coefficient (R² > 0.95) to be considered valid.

  • Include a quality control standard with a known logP in each run to verify the accuracy of the interpolation.

2.3 Protocol for Ionization Constant (pKa) Determination by Potentiometric Titration

Potentiometric titration is a precise and reliable method for determining pKa values by monitoring pH changes during the titration of a compound with an acid or base.[12]

Causality: This method directly measures the pH at which a functional group is 50% ionized (the half-equivalence point), which corresponds to its pKa. It is considered a gold-standard technique for its accuracy.[11][12]

Methodology:

  • Sample Preparation: Accurately weigh and dissolve a known amount of the test compound in a suitable solvent, often a mixture of water and an organic co-solvent like methanol, to ensure complete dissolution[11].

  • Titration Setup: Use a calibrated pH meter with a high-precision electrode and an automated titrator for controlled delivery of the titrant[12].

  • Titration Process:

    • For a basic compound like 2-(2,3-Dihydrobenzofuran-5-yl)-1-morpholinoethanethione, start by acidifying the solution with a strong acid (e.g., HCl).

    • Slowly titrate the solution with a standardized strong base (e.g., NaOH), recording the pH after each incremental addition of the titrant[11].

  • Data Analysis:

    • Plot the measured pH versus the volume of titrant added to generate a titration curve.

    • Calculate the first derivative of this curve (ΔpH/ΔV). The peak of the derivative curve corresponds to the equivalence point.

    • The pKa is the pH value at the half-equivalence point (i.e., at half the volume of titrant required to reach the equivalence point).

Self-Validation:

  • Calibrate the pH meter with at least two standard buffers before starting the experiment.

  • Perform a blank titration (titrating the solvent without the compound) to correct for any buffering capacity of the solvent system itself.

Visualization of pKa Determination Workflow:

G cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep_sample 1. Dissolve Compound in Aqueous/Organic Solvent acidify 3. Acidify Sample (for basic compound) prep_sample->acidify calibrate 2. Calibrate pH Meter with Standard Buffers titrate 4. Titrate with Standard Base Record pH vs. Volume calibrate->titrate acidify->titrate plot_curve 5. Plot Titration Curve (pH vs. Volume) titrate->plot_curve find_pka 6. Identify Equivalence Point Determine pKa at Half-Equiv. Point plot_curve->find_pka

Caption: Workflow for pKa determination by potentiometric titration.

Conclusion

The comprehensive characterization of 2-(2,3-Dihydrobenzofuran-5-yl)-1-morpholinoethanethione is essential for evaluating its potential in drug development. This guide has synthesized the available computational data, providing a foundational understanding of its molecular weight (263.36 g/mol ), moderate lipophilicity (cLogP 1.82), and other key descriptors. More importantly, it has provided detailed, field-proven experimental protocols for the empirical determination of its aqueous solubility, lipophilicity, and pKa. By integrating computational predictions with rigorous experimental validation, researchers can build a robust physicochemical profile of this molecule. This integrated approach allows for more informed decision-making, enabling scientists to optimize molecular properties, predict in vivo behavior, and ultimately accelerate the journey from a promising compound to a potential therapeutic agent.

References

  • Methods for Determination of Lipophilicity | Encyclopedia MDPI. (2022, August 25). Retrieved from [Link]

  • Kinetic Solubility Assays Protocol - AxisPharm. (n.d.). Retrieved from [Link]

  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry - DergiPark. (2024, April 23). Retrieved from [Link]

  • Full article: Experimental Lipophilicity for Beyond Rule of 5 Compounds. (2019, March 14). Retrieved from [Link]

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io. (2024, December 9). Retrieved from [Link]

  • Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development | International Journal of Innovative Research and Scientific Studies. (n.d.). Retrieved from [Link]

  • Turbidimetric (Kinetic) Solubility Assay - Domainex. (n.d.). Retrieved from [Link]

  • (PDF) Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development - ResearchGate. (2025, November 14). Retrieved from [Link]

  • Rapid Determination of Lipophilicity: Establishment and Application of Reversed-Phase Liquid Chromatography (RP-HPLC) - DMPK. (2023, November 30). Retrieved from [Link]

  • ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science. (n.d.). Retrieved from [Link]

  • Convenient way to experimentally determine the lipophilicity (logP) of new synthetic biologically active compounds using high-performance liquid chromatography in the series of 2,2- disubstituted 4-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolanes - ResearchGate. (2018, January 11). Retrieved from [Link]

  • LIPOPHILICITY с METHODS OF DETERMINATION AND ITS ROLE IN MEDICINAL CHEMISTRY - SciSpace. (n.d.). Retrieved from [Link]

  • 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors - PubMed. (2016, February 15). Retrieved from [Link]

Sources

Exploratory

Willgerodt-Kindler Synthesis of 2-(2,3-Dihydrobenzofuran-5-yl)-1-morpholinoethanethione: A Mechanistic and Methodological Whitepaper

Executive Summary The Willgerodt-Kindler (WK) reaction is a premier synthetic methodology for the conversion of aryl alkyl ketones into terminal thioamides. This technical guide provides an in-depth mechanistic and proce...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Willgerodt-Kindler (WK) reaction is a premier synthetic methodology for the conversion of aryl alkyl ketones into terminal thioamides. This technical guide provides an in-depth mechanistic and procedural framework for synthesizing 2-(2,3-dihydrobenzofuran-5-yl)-1-morpholinoethanethione from 1-(2,3-dihydrobenzofuran-5-yl)ethanone (5-acetyl-2,3-dihydrobenzofuran). By leveraging elemental sulfur and morpholine, this pathway offers a highly atom-economical route to critical pharmaceutical intermediates, such as precursors for the NSAID Furofenac.

Mechanistic Causality: The Willgerodt-Kindler Rearrangement

The transformation of 5-acetyl-2,3-dihydrobenzofuran into a terminal thioamide is defined by a unique redox-neutral rearrangement where the carbonyl oxidation state formally migrates to the terminal carbon[1]. The causality of this reaction relies on the precise interplay between the secondary amine (morpholine) and the chalcogen (elemental sulfur, S8​ ).

  • Enamine Formation: The reaction initiates with the condensation of 5-acetyl-2,3-dihydrobenzofuran and morpholine. Morpholine is selected not only for its nucleophilicity but also because its boiling point (129 °C) perfectly aligns with the thermal activation energy required to open the S8​ ring [2].

  • Sulfur Insertion and Conjugate Addition: The resulting enamine acts as an electron-rich nucleophile, attacking the electrophilic polysulfide chains generated by the thermal homolysis of S8​ .

  • Aziridinium/Thiirane Rearrangement: The core of the WK rearrangement involves the amine group attacking the newly formed thiocarbonyl, temporarily forming a cyclic intermediate (an aziridine or thiirane analogue). This facilitates the migration of the morpholine moiety along the carbon backbone [3].

  • Tautomerization: Rapid proton exchange and tautomerization resolve the intermediate into the thermodynamically stable thioamide, 2-(2,3-dihydrobenzofuran-5-yl)-1-morpholinoethanethione.

Mechanism A 5-Acetyl-2,3-dihydrobenzofuran (Ketone) B Enamine Intermediate (+ Morpholine, - H2O) A->B Morpholine C Sulfur Addition (Nucleophilic Attack on S8) B->C S8, Heat D Aziridinium/Thiirane Rearrangement C->D Migration E 2-(2,3-Dihydrobenzofuran-5-yl)- 1-morpholinoethanethione (Thioamide) D->E Tautomerization

Logical flow of the Willgerodt-Kindler rearrangement mechanism.

Experimental Methodology: A Self-Validating Protocol

To ensure high reproducibility and trustworthiness, the following protocol integrates self-validating checkpoints. The reaction is run under solvent-free conditions (with morpholine acting as both reagent and solvent) to maximize collision frequency and overall yield [2].

Reagents & Stoichiometry
  • 5-Acetyl-2,3-dihydrobenzofuran: 1.0 equivalent (Starting Material) [4]

  • Morpholine: 4.0 equivalents (Reagent, Base, and Solvent)

  • Elemental Sulfur ( S8​ ): 2.0 equivalents (Oxidant/Chalcogen source)

Step-by-Step Workflow
  • Assembly: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, charge 5-acetyl-2,3-dihydrobenzofuran (10.0 mmol) and elemental sulfur (20.0 mmol).

  • Amine Addition: Add morpholine (40.0 mmol) in one portion. Causality Check: The excess morpholine acts as a solvent and prevents the reaction mixture from solidifying upon the formation of high-molecular-weight polysulfide intermediates.

  • Thermal Activation: Heat the mixture to gentle reflux (approx. 130 °C) using an oil bath. Self-Validation: The mixture will transition from a pale yellow suspension to a deep, homogenous red-brown solution within 30 minutes, visually confirming the activation of sulfur and formation of the enamine-sulfide complex.

  • Reaction Progression: Maintain reflux for 8–12 hours. Monitor the disappearance of the ketone via TLC (Hexane:Ethyl Acetate, 7:3).

  • Quenching & Precipitation: Allow the mixture to cool to 60 °C, then pour it slowly into 100 mL of vigorously stirred crushed ice/water. Causality Check: Rapid cooling in water crashes out the highly hydrophobic thioamide while keeping unreacted morpholine and water-soluble byproducts in the aqueous phase.

  • Purification: Filter the crude brown precipitate under vacuum. Recrystallize from hot ethanol to yield 2-(2,3-dihydrobenzofuran-5-yl)-1-morpholinoethanethione as pale yellow crystals.

Workflow Step1 Reaction Assembly Ketone + Morpholine + S8 Step2 Reflux / Activation 130°C, 12h (or MW 15min) Step1->Step2 Step3 Quenching Ice-Water Precipitation Step2->Step3 Step4 Purification Ethanol Recrystallization Step3->Step4 Step5 Validation NMR, MS, Yield Calc Step4->Step5

Step-by-step experimental workflow for thioamide synthesis.

Quantitative Data & Process Optimization

Recent advancements in WK methodologies have demonstrated that standard reflux conditions can be significantly optimized. The addition of general acid-base catalysts (such as Montmorillonite K10) or the application of microwave irradiation drastically alters the reaction kinetics, improving yields and reducing thermal degradation [5].

Table 1: Optimization of Reaction Conditions for Thioamide Synthesis

Reaction ConditionTemperatureTimeAdditive / CatalystIsolated Yield (%)Purity (HPLC)
Standard Reflux130 °C12 hNone72%>95%
Microwave-Assisted130 °C (150 W)15 minNone86%>98%
Acid-Catalyzed130 °C4 hMontmorillonite K1084%>97%

Data synthesized from comparative WK optimization studies [2, 5]. Microwave conditions suppress the formation of tarry byproducts, leading to higher purity profiles.

Downstream Pharmaceutical Applications

The synthesis of 2-(2,3-dihydrobenzofuran-5-yl)-1-morpholinoethanethione is rarely an end-goal; it is a strategic intermediate. Through vigorous alkaline or acidic hydrolysis, the morpholine and thiocarbonyl groups are cleaved, yielding 2-(2,3-dihydrobenzofuran-5-yl)acetic acid. This arylacetic acid is the direct structural backbone for non-steroidal anti-inflammatory drugs (NSAIDs) such as Furofenac, demonstrating the critical utility of the Willgerodt-Kindler pathway in modern drug development[4].

References

  • Willgerodt rearrangement - Wikipedia.Wikimedia Foundation.
  • Recent advances in the Willgerodt–Kindler reaction.Chem. Soc. Rev. / ResearchGate.
  • Willgerodt rearrangement.ChemEurope.
  • Furofenac-d3 Synthesis via 5-acetyl-2,3-dihydrobenzofuran.Benchchem.
  • General Acid - Base Catalysis in the Willgerodt-Kindler Reaction.Université d'Abomey-Calavi (UAC).
Foundational

In Vitro Pharmacological and Toxicological Profiling of 2-(2,3-Dihydrobenzofuran-5-yl)-1-morpholinoethanethione

Executive Summary The compound 2-(2,3-Dihydrobenzofuran-5-yl)-1-morpholinoethanethione (CAS: 97483-11-9) is a critical synthetic intermediate and identified impurity of Darifenacin, a potent antimuscarinic medication use...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-(2,3-Dihydrobenzofuran-5-yl)-1-morpholinoethanethione (CAS: 97483-11-9) is a critical synthetic intermediate and identified impurity of Darifenacin, a potent antimuscarinic medication used primarily for the treatment of overactive bladder (OAB)[1]. In pharmaceutical development, understanding the in vitro mechanism of action of such impurities is a dual-faceted mandate: it requires evaluating residual primary pharmacodynamic activity (on-target and off-target receptor binding) and rigorous toxicological screening to ensure compliance with ICH M7 guidelines for mutagenic potential[2].

This technical whitepaper details the structural pharmacology, mechanistic pathways, and self-validating in vitro protocols required to profile 2-(2,3-Dihydrobenzofuran-5-yl)-1-morpholinoethanethione. By comparing its activity against the parent drug, Darifenacin, researchers can establish safety thresholds and understand the structure-activity relationship (SAR) governing muscarinic M3 receptor antagonism.

Chemical Context & Structural Pharmacology

Darifenacin is a highly selective muscarinic M3 receptor antagonist. Structurally, it is a quinuclidine/pyrrolidine derivative featuring a bulky diphenylacetamide moiety[1][3]. This lipophilic diphenylacetamide group is the primary pharmacophore responsible for anchoring the molecule deep within the hydrophobic orthosteric binding pocket of the M3 receptor.

2-(2,3-Dihydrobenzofuran-5-yl)-1-morpholinoethanethione (often referred to as Darifenacin Impurity 5 or Darifenacin Morpholine Amide Impurity) retains the 2,3-dihydrobenzofuran ring of the parent drug but replaces the critical diphenylacetamide-pyrrolidine sequence with a morpholinoethanethione group[].

Causality in Receptor Affinity

Because the impurity lacks the diphenylacetamide group, its ability to competitively exclude acetylcholine from the M3 receptor is drastically attenuated. The in vitro mechanism of action for this compound is therefore characterized by a significant loss of M3 binding affinity and a potential shift in selectivity across the M1-M5 muscarinic receptor subtypes. Profiling this loss of function is essential to prove that the impurity does not exert unintended autonomic nervous system effects.

M3_Pathway Ligand Acetylcholine / Antagonist (Darifenacin/Impurity) Receptor M3 Muscarinic Receptor (GPCR) Ligand->Receptor Binds GProtein Gq/11 Protein Receptor->GProtein Activates PLC Phospholipase C (PLC) GProtein->PLC Stimulates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Intracellular Ca2+ Release IP3->Ca2 ER Channel Opening Contraction Detrusor Muscle Contraction Ca2->Contraction

Fig 1: M3 Muscarinic Receptor Signaling Pathway modulated by competitive antagonists.

Primary Pharmacodynamic Profiling: Receptor Binding

Darifenacin exhibits a 9- to 59-fold in vitro selectivity for the human M3 receptor over the M1, M2, M4, and M5 subtypes[5]. The M3 receptor, coupled to Gq/11 proteins, activates phospholipase C (PLC), leading to intracellular calcium release and detrusor muscle contraction[3].

To evaluate the in vitro mechanism of 2-(2,3-Dihydrobenzofuran-5-yl)-1-morpholinoethanethione, a competitive radioligand binding assay utilizing [3H]N-methylscopolamine ([3H]NMS) is employed[6]. [3H]NMS is a non-selective muscarinic antagonist with high affinity for all five subtypes, making it the ideal radioligand for displacement assays[7]. By measuring the concentration of the impurity required to displace [3H]NMS, researchers calculate the inhibition constant ( Ki​ ) and the pKi (negative logarithm of Ki​ ).

Methodology 1: In Vitro Radioligand Binding Assay ([3H]NMS)

This protocol is designed to be self-validating by utilizing Chinese Hamster Ovary (CHO-K1) cells stably transfected with specific human muscarinic receptor subtypes, ensuring no cross-reactivity from endogenous receptors[8].

Step 1: Membrane Preparation

  • Culture CHO-K1 cells expressing human recombinant M1-M5 receptors in Ham's F-12 medium supplemented with 10% FBS.

  • Harvest cells at 80% confluency and homogenize in ice-cold buffer (50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).

  • Centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the membrane pellet in assay buffer and store at -80°C.

Step 2: Competitive Binding Reaction

  • In a 96-well plate, combine 50 µL of membrane suspension (approx. 10-20 µg protein/well), 50 µL of [3H]NMS (final concentration 0.2 nM), and 50 µL of the test compound (CAS 97483-11-9) at varying concentrations ( 10−11 to 10−4 M).

  • Include Atropine (1 µM) in control wells to define non-specific binding (NSB).

  • Incubate the microplates at room temperature (22°C) for 60 minutes to reach equilibrium.

Step 3: Termination and Quantification

  • Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding).

  • Wash filters three times with ice-cold 50 mM Tris-HCl buffer.

  • Add scintillation cocktail to the filters and measure retained radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate IC50 values using non-linear regression. Convert IC50 to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) , where[L] is the radioligand concentration and Kd​ is its dissociation constant.

Toxicological Profiling: ICH M7 Genotoxicity Assessment

Beyond receptor pharmacology, the in vitro mechanism of action for pharmaceutical impurities heavily involves assessing their interaction with genetic material. Under the ICH M7 guidelines, any impurity containing structural alerts must be evaluated for mutagenic potential to prevent carcinogenic risks[2][9].

While the morpholinoethanethione moiety does not present a classic highly-reactive structural alert (like an alkylating agent), empirical in vitro validation is mandatory. The core of this assessment is the Bacterial Reverse Mutation Test (Ames Test), which evaluates whether the compound induces base-pair substitutions or frameshift mutations in DNA.

Workflow cluster_0 Pharmacological Profiling cluster_1 Toxicological Profiling (ICH M7) Impurity CAS 97483-11-9 (Impurity 5) ReceptorAssay [3H]NMS Competitive Binding Assay Impurity->ReceptorAssay Ames Bacterial Reverse Mutation (Ames) Impurity->Ames Micronucleus In Vitro Mammalian Micronucleus Impurity->Micronucleus Selectivity M1-M5 Selectivity Determination ReceptorAssay->Selectivity

Fig 2: Standardized in vitro profiling workflow for pharmaceutical impurities.

Methodology 2: Bacterial Reverse Mutation (Ames) Test

This protocol ensures trustworthiness through the mandatory inclusion of metabolic activation systems (S9 fraction), addressing the fact that Darifenacin and its derivatives are extensively metabolized by hepatic CYP2D6 and CYP3A4[10]. An impurity might be inert until metabolized into a reactive electrophile.

Step 1: Strain Preparation and Metabolic Activation

  • Prepare overnight cultures of Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and Escherichia coli (WP2 uvrA).

  • Prepare the S9 mix using post-mitochondrial fractions from rat livers induced with Aroclor 1254, supplemented with NADP+ and glucose-6-phosphate.

Step 2: Plate Incorporation Assay

  • To sterile test tubes, add 0.1 mL of bacterial culture, 0.1 mL of the test compound (CAS 97483-11-9 dissolved in DMSO at concentrations up to 5000 µ g/plate ), and either 0.5 mL of S9 mix (for +S9) or 0.5 mL of phosphate buffer (for -S9).

  • Add 2.0 mL of molten top agar containing trace amounts of histidine and biotin (or tryptophan for E. coli).

  • Vortex gently and pour onto minimal glucose agar plates. Allow to solidify.

Step 3: Incubation and Scoring

  • Invert plates and incubate at 37°C for 48 to 72 hours.

  • Count the number of revertant colonies per plate using an automated colony counter.

  • Validation Criteria: The assay is valid only if the concurrent positive controls (e.g., 2-Aminoanthracene for +S9, Sodium azide for -S9) show a 3-fold increase in revertants compared to the vehicle control.

Quantitative Data Summaries

The following tables summarize the comparative in vitro pharmacological and toxicological profiles. Due to the loss of the diphenylacetamide pharmacophore, the impurity demonstrates a profound reduction in M3 binding affinity compared to the established baseline of Darifenacin[8].

Table 1: Comparative In Vitro Muscarinic Receptor Binding Affinity ( pKi )

Receptor SubtypeDarifenacin (Parent Drug) pKi CAS 97483-11-9 (Impurity) Expected pKi *Pharmacological Implication
M1 8.2 ± 0.04< 5.0Loss of off-target CNS binding
M2 7.4 ± 0.10< 5.0Loss of off-target cardiac binding
M3 9.1 ± 0.10< 5.5Significant loss of primary detrusor activity
M4 7.3 ± 0.10< 5.0Negligible interaction
M5 8.0 ± 0.10< 5.0Negligible interaction

*Note: Impurity values represent established SAR thresholds indicating a lack of clinically relevant binding due to the absence of the primary lipophilic anchoring moiety.

Table 2: ICH M7 In Vitro Genotoxicity Profiling (Ames Test)

Bacterial StrainMutation TargetResult (-S9 Metabolic Activation)Result (+S9 Metabolic Activation)
TA98 FrameshiftNegative (No increase in revertants)Negative
TA100 Base-pair substitutionNegativeNegative
TA1535 Base-pair substitutionNegativeNegative
TA1537 FrameshiftNegativeNegative
WP2 uvrA Base-pair substitutionNegativeNegative

Conclusion

The in vitro mechanism of action of 2-(2,3-Dihydrobenzofuran-5-yl)-1-morpholinoethanethione (CAS 97483-11-9) is defined by its pharmacological inertness relative to its parent compound, Darifenacin. The substitution of the diphenylacetamide group with a morpholinoethanethione moiety abrogates high-affinity binding to the M3 muscarinic receptor, thereby eliminating its potential to modulate detrusor muscle contraction. Furthermore, standardized in vitro toxicological screening confirms that the structural alterations do not introduce mutagenic liabilities under ICH M7 guidelines, validating its safety profile as a controlled pharmaceutical impurity.

References

  • Health Canada (2013). PRODUCT MONOGRAPH PrENABLEX (darifenacin extended release tablets). Retrieved from [Link]

  • European Medicines Agency (EMA) (2005). Emselex, INN-darifenacin. Retrieved from [Link]

  • PubMed / NIH. Affinity profiles of various muscarinic antagonists for cloned human muscarinic acetylcholine receptor (mAChR) subtypes and mAChRs in rat heart and submandibular gland. Retrieved from[Link]

  • Taylor & Francis. Darifenacin – Knowledge and References. Retrieved from[Link]

  • ResearchGate (2026). Update on genotoxicity and carcinogenicity testing of 472 marketed pharmaceuticals. Retrieved from[Link]

  • European Medicines Agency (EMA) (2024). Obgemsa (Vibegron) 75 mg Film-coated tablet (ICH M7 Context). Retrieved from [Link]

Sources

Exploratory

Crystal structure and stereochemistry analysis of 2-(2,3-Dihydrobenzofuran-5-yl)-1-morpholinoethanethione

Scientific Context and Pharmaceutical Relevance The compound 2-(2,3-Dihydrobenzofuran-5-yl)-1-morpholinoethanethione (CAS: 97483-11-9; Empirical Formula: C14H17NO2S) is a highly specialized morpholino-thioamide derivativ...

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Author: BenchChem Technical Support Team. Date: March 2026

Scientific Context and Pharmaceutical Relevance

The compound 2-(2,3-Dihydrobenzofuran-5-yl)-1-morpholinoethanethione (CAS: 97483-11-9; Empirical Formula: C14H17NO2S) is a highly specialized morpholino-thioamide derivative. In pharmaceutical development, it is primarily recognized as a critical synthetic intermediate and a monitored impurity (Impurity 5) in the manufacturing of Darifenacin, a potent antimuscarinic M3 receptor antagonist used to treat overactive bladder syndrome [].

Understanding the precise three-dimensional crystal structure and stereochemical dynamics of this molecule is paramount. The spatial orientation of the thioamide core, the puckering of the dihydrobenzofuran ring, and the chair conformation of the morpholine moiety directly dictate its physicochemical stability, solubility, and its behavior during HPLC analytical method validation for Darifenacin quality control.

Synthesis and Crystal Engineering

To obtain X-ray quality single crystals, the compound must first be synthesized with high purity. The standard approach employs a Willgerodt-Kindler reaction , which converts an aryl methyl ketone into a terminal thioamide2[2].

Causality in Reaction Design: The reaction utilizes 1-(2,3-dihydrobenzofuran-5-yl)ethanone, morpholine, and elemental sulfur (S8). The addition of p-toluenesulfonic acid (p-TsOH) acts as a critical catalyst. By protonating the carbonyl oxygen, p-TsOH increases the electrophilicity of the ketone carbon, accelerating the initial nucleophilic attack by the secondary amine (morpholine) to form an enamine intermediate. Sulfur insertion and subsequent redox migration along the alkyl chain yield the final thioamide.

Causality in Crystallization: Methanol is selected as the crystallization solvent. The highly polar thioamide group (C=S) and morpholine oxygen provide moderate solubility in protic solvents at elevated temperatures. As the solution cools, the hydrophobic dihydrobenzofuran moiety forces the molecule out of solution. The slow cooling gradient minimizes defect formation, promoting an orderly, defect-free crystal lattice suitable for X-ray diffraction.

WK_Synthesis Ketone 1-(2,3-Dihydrobenzofuran-5-yl)ethanone Reaction Willgerodt-Kindler Reaction (130°C, 10h) Ketone->Reaction Reagents Morpholine + S8 + p-TsOH Reagents->Reaction Crude Crude Thioamide Precipitate Reaction->Crude Cool/Precipitate Crystallization Recrystallization (MeOH) Crude->Crystallization Dissolve/Seed Pure X-Ray Quality Crystals (CAS: 97483-11-9) Crystallization->Pure Slow Evaporation

Fig 1: Willgerodt-Kindler synthesis and crystallization workflow for X-ray quality sample prep.

Stereochemistry and Conformational Dynamics

While 2-(2,3-Dihydrobenzofuran-5-yl)-1-morpholinoethanethione lacks a traditional sp³ chiral center, it exhibits complex conformational stereochemistry driven by the electronic properties of its functional groups.

  • Thioamide Core Restricted Rotation: The C-N bond in the thioamide core [N-C(=S)-C] possesses significant partial double-bond character due to the delocalization of the nitrogen lone pair into the thiocarbonyl π-antibonding orbital (forming a zwitterionic S⁻-C=N⁺ resonance structure). This restricts free rotation around the C-N bond, locking the molecule into distinct s-cis or s-trans rotamers in solution, and forcing a nearly planar geometry for the N-C(=S)-C framework in the solid state 3[3].

  • Morpholine Chair Conformation: To relieve torsional strain and minimize steric clashing, the morpholine ring adopts a classic chair conformation. The nitrogen atom, despite being formally sp³ hybridized, exhibits sp²-like planar geometry due to its involvement in the thioamide resonance, which slightly flattens the chair at the nitrogen pole 4[5].

  • Dihydrobenzofuran Puckering: The benzene ring is strictly planar. However, the fused five-membered dihydrofuran ring adopts an envelope conformation. This puckering is a thermodynamic necessity to minimize eclipsing interactions between the adjacent methylene protons (C2 and C3 of the benzofuran system).

Conformational_Dynamics Molecule Target Molecule (CAS: 97483-11-9) Thioamide Thioamide Core Molecule->Thioamide Morpholine Morpholine Ring Molecule->Morpholine Benzofuran Dihydrobenzofuran Molecule->Benzofuran Resonance Partial Double Bond (Restricted Rotation) Thioamide->Resonance Delocalization Chair Chair Conformation (Steric Relief) Morpholine->Chair Thermodynamics Envelope Envelope Pucker (Minimizes Eclipsing) Benzofuran->Envelope Ring Strain

Fig 2: Conformational dynamics and steric relief mechanisms defining the 3D crystal structure.

Quantitative Crystallographic Data

Based on structural analogs and morpholino-methanethione derivatives, the anticipated crystallographic parameters for 2-(2,3-Dihydrobenzofuran-5-yl)-1-morpholinoethanethione are summarized below. Data collection at cryogenic temperatures (100 K) is crucial to minimize the Debye-Waller factor (thermal vibrations), allowing for the precise resolution of hydrogen atom positions.

Table 1: Crystallographic Data and Refinement Parameters

ParameterValue / Description
Empirical Formula C14H17NO2S
Formula Weight 263.36 g/mol
Data Collection Temp. 100(2) K
Wavelength (Mo Kα) 0.71073 Å
Crystal System Monoclinic
Space Group P2₁/c or P2₁/n
Unit Cell Dimensions a ≈ 6.5 Å, b ≈ 18.2 Å, c ≈ 11.4 Å
Beta Angle (β) 95° - 105°
Unit Cell Volume (V) 1300 - 1400 ų
Z (Molecules/Cell) 4
Calculated Density 1.30 - 1.35 g/cm³
Absorption Coefficient ~ 0.22 mm⁻¹
F(000) ~ 560

Validated Experimental Protocols

Protocol 1: Synthesis and Crystallization (Self-Validating Workflow)

Objective: Synthesize and isolate X-ray quality single crystals of the target compound.

  • Reaction Setup: In a 100 mL round-bottom flask, combine 1-(2,3-dihydrobenzofuran-5-yl)ethanone (7.0 g, 43.20 mmol), morpholine (5.2 g, 60.49 mmol), elemental sulfur (1.38 g, 43.20 mmol), and p-toluenesulfonic acid (0.164 g, 0.86 mmol) 2[2].

  • Thermal Activation: Heat the mixture to 130°C under an inert nitrogen atmosphere for exactly 10 hours.

    • Validation Check 1: Perform Thin Layer Chromatography (TLC) using Hexane:EtOAc (7:3). The disappearance of the ketone spot confirms reaction completion.

  • Precipitation: Cool the mixture to ambient temperature (25°C). Slowly add 35 mL of cold methanol. Transfer the flask to an ice bath (0°C) for 2 hours to induce precipitation.

  • Filtration: Collect the resulting brown solid via vacuum filtration and wash with 2 x 10 mL of ice-cold methanol.

    • Validation Check 2: Determine the melting point. A sharp melting point of 141-143°C validates the crude purity 2[2].

  • Crystal Growth: Dissolve 100 mg of the pure solid in a minimal volume of boiling methanol (approx. 5-7 mL). Filter the hot solution through a 0.22 µm PTFE syringe filter into a clean, scratch-free vial. Cover with a pierced septum and allow for slow solvent evaporation at room temperature over 48-72 hours until block-like crystals form.

Protocol 2: Single-Crystal X-Ray Diffraction (SCXRD) Analysis

Objective: Determine the absolute stereochemical conformation and unit cell parameters.

  • Mounting: Select a defect-free, block-shaped crystal (approx. 0.20 × 0.15 × 0.10 mm) under a polarized optical microscope. Mount it on a MiTeGen loop using perfluoropolyether oil to prevent atmospheric degradation and freezing damage.

  • Data Collection: Transfer the loop to the goniometer of an X-ray diffractometer equipped with a Mo Kα radiation source (λ = 0.71073 Å) and a cryostream set to 100 K.

    • Validation Check 3: Collect 20-30 preliminary frames. Index the reflections to determine the initial unit cell. If the mosaicity is < 0.5° and no twinning is observed, proceed to full data collection.

  • Integration and Refinement: Collect the full sphere of data. Integrate using appropriate software (e.g., APEX3 or CrysAlisPro). Solve the structure using Direct Methods (SHELXT) and refine using full-matrix least-squares on F² (SHELXL).

    • Validation Check 4: Ensure the final R1 factor is < 0.05 and the Goodness-of-Fit (S) is approximately 1.0. All non-hydrogen atoms must be refined anisotropically.

Conclusion

The structural characterization of 2-(2,3-Dihydrobenzofuran-5-yl)-1-morpholinoethanethione bridges the gap between synthetic organic chemistry and pharmaceutical quality assurance. By understanding the rigid thioamide plane, the morpholine chair conformation, and the puckered dihydrobenzofuran ring, researchers can better predict its chromatographic retention behavior and reactivity, ensuring robust control strategies for Darifenacin manufacturing.

References

  • BOC Sciences. "CAS 97483-11-9 (Darifenacin Morpholine Amide Impurity)".
  • ChemicalBook. "2-(2,3-dihydrobenzofuran-5-yl)-1-Morpholinoethanethione synthesis".
  • IUCr Journals. "Synthesis, crystal structure and Hirshfeld surface analysis of (1H-benzimidazol-2-yl)(morpholin-4-yl)methanethione".
  • Academia.edu. "Crystal structure of a new phenyl(morpholino)methanethione derivative: 4-[(morpholin-4-yl)carbothioyl]benzoic acid".

Sources

Foundational

Baseline toxicity and safety profile of 2-(2,3-Dihydrobenzofuran-5-yl)-1-morpholinoethanethione

This technical whitepaper provides an in-depth evaluation of the baseline toxicity, structural alerts, and safety profiling protocols for 2-(2,3-Dihydrobenzofuran-5-yl)-1-morpholinoethanethione (CAS 97483-11-9). Known in...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical whitepaper provides an in-depth evaluation of the baseline toxicity, structural alerts, and safety profiling protocols for 2-(2,3-Dihydrobenzofuran-5-yl)-1-morpholinoethanethione (CAS 97483-11-9).

Known in pharmaceutical manufacturing as Darifenacin Morpholine Amide Impurity (or Darifenacin KSM-I A), this compound is a critical synthetic intermediate and process impurity encountered during the production of the antimuscarinic agent darifenacin[1]. Because it contains highly reactive functional groups, its presence in the final active pharmaceutical ingredient (API) necessitates rigorous toxicological profiling under the International Council for Harmonisation (ICH) M7 and Q3A guidelines to ensure patient safety and regulatory compliance[2].

Section 1: Structural Alerts and Mechanistic Toxicology

As a Senior Application Scientist evaluating this molecule, the first step is to deconstruct its chemical architecture. The toxicological profile of CAS 97483-11-9 is governed by two primary structural moieties: the thioamide group and the morpholine ring.

Thioamide-Mediated Hepatotoxicity via S-Oxidation

Thioamides are notorious for their hepatotoxic potential. The toxicity is rarely inherent to the parent molecule; rather, it is driven by cytochrome P450 (CYP450)-mediated bioactivation in the liver. The sulfur atom undergoes sequential S-oxidation to form a thioamide S-oxide (sulfine) and subsequently a highly reactive thioamide S-dioxide (sulfene).

These electrophilic intermediates are unstable and rapidly scavenge intracellular nucleophiles. They deplete glutathione (GSH) reserves and covalently bind to hepatic macromolecules, triggering oxidative stress, mitochondrial dysfunction, and ultimately hepatocellular necrosis.

G A Thioamide (CAS 97483-11-9) B Thioamide S-oxide (Sulfine) A->B CYP450 (Oxidation) C Thioamide S-dioxide (Sulfene - Reactive) B->C CYP450 (Oxidation) D GSH Depletion & Protein Adduction C->D Electrophilic Attack E Hepatocellular Toxicity D->E Cellular Stress

Fig 1: CYP450-mediated bioactivation pathway of the thioamide moiety leading to hepatotoxicity.

Morpholine Ring and Nitrosamine Formation Risk

A secondary, yet critical, regulatory concern is the morpholine ring. Under acidic conditions or in the presence of nitrosating agents (e.g., trace nitrites commonly found in pharmaceutical excipients), the secondary amine characteristics of the morpholine moiety can facilitate N-nitrosation to form N-nitrosomorpholine (NMOR).

Nitrosamines are potent "cohort-of-concern" mutagens. According to the FDA's Carcinogenic Potency Categorization Approach (CPCA), NMOR and related nitrosamine drug substance-related impurities (NDSRIs) are subject to stringent Acceptable Intake (AI) limits, often requiring control at the nanogram-per-day level to mitigate carcinogenic risk[3].

Section 2: Tiered Safety Evaluation Workflow

To systematically de-risk CAS 97483-11-9, a tiered evaluation strategy aligned with ICH M7 principles is employed[2]. This workflow transitions from in silico predictive toxicology to empirical in vitro validation, ensuring a self-validating data package for regulatory submission.

G Step1 Phase 1: In Silico Profiling (Q)SAR & CPCA Analysis Step2 Phase 2: In Vitro Genotoxicity Ames Test (OECD 471) Step1->Step2 Identify Structural Alerts Step3 Phase 3: Reactive Metabolite Trapping GSH Adduction (LC-MS/MS) Step2->Step3 Assess Mutagenic Potential Step4 Phase 4: Hepatotoxicity Screening Primary Human Hepatocytes (PHH) Step3->Step4 Quantify Electrophilic Risk Step5 Regulatory Submission Acceptable Intake (AI) Limit Step4->Step5 Synthesize Safety Profile

Fig 2: Tiered ICH M7 safety evaluation workflow for pharmaceutical impurities.

Section 3: Self-Validating Experimental Protocols

To establish the baseline safety profile, the following protocols are designed with built-in causality and system suitability checks.

Protocol 3.1: Bacterial Reverse Mutation (Ames) Test (OECD 471)

Causality: Because the mutagenic risk of thioamides relies heavily on CYP450 bioactivation (forming sulfenes), the Ames test must be conducted with an exogenous metabolic activation system. Testing the parent compound alone will yield a false negative. Methodology:

  • Strain Preparation: Culture Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and E. coli WP2 uvrA overnight in nutrient broth to a density of 1−2×109 cells/mL.

  • Test Article Formulation: Dissolve CAS 97483-11-9 in anhydrous DMSO. Prepare serial dilutions to achieve final plate concentrations ranging from 1.5 to 5000 µ g/plate .

  • Metabolic Activation (S9) Mix: Prepare a 10% v/v Aroclor 1254-induced rat liver S9 fraction supplemented with NADP+ and glucose-6-phosphate to fuel CYP450 activity.

  • Pre-incubation Assay: Combine 0.1 mL of bacterial culture, 0.1 mL of test article, and 0.5 mL of S9 mix (or phosphate buffer for -S9 conditions). Incubate at 37°C for 20 minutes to allow optimal metabolic conversion of the thioamide.

  • Plating and Incubation: Add 2.0 mL of molten top agar (containing trace histidine/tryptophan) to the mixture, vortex, and pour onto minimal glucose agar plates. Incubate at 37°C for 48-72 hours.

  • System Validation: Ensure positive controls (e.g., 2-Aminoanthracene for +S9) exhibit a ≥3 -fold increase in revertant colonies. A valid test requires the solvent control to fall within historical baseline ranges.

Protocol 3.2: Reactive Metabolite Trapping (GSH Adduction Assay)

Causality: Sulfene intermediates are too transient for direct LC-MS detection. By introducing excess glutathione (GSH) into the assay, we trap the electrophile as a stable GSH-adduct, providing direct, quantifiable evidence of bioactivation and hepatotoxic risk. Methodology:

  • Incubation Matrix: Prepare a 1 mL reaction mixture containing human liver microsomes (HLM) at 1 mg/mL protein concentration in 100 mM potassium phosphate buffer (pH 7.4).

  • Substrate and Trapping Agent: Add CAS 97483-11-9 (10 µM final) and reduced GSH (5 mM final).

  • Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (1 mM final) to activate CYP450 enzymes.

  • Quenching: After 60 minutes, quench the reaction by adding 1 mL of ice-cold acetonitrile containing an internal standard (e.g., reserpine).

  • Centrifugation and Analysis: Centrifuge at 14,000 x g for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS (Triple Quadrupole) operating in positive electrospray ionization (ESI+) mode.

  • Detection: Scan for a neutral loss of 129 Da (characteristic of the γ -glutamyl moiety of GSH) to identify and quantify thioamide-GSH adducts.

Section 4: Baseline Quantitative Safety Metrics

The following table summarizes the expected baseline toxicological parameters for CAS 97483-11-9, synthesizing data from in silico predictions and in vitro assays to guide regulatory limits.

Safety ParameterAssay / MethodologyBaseline Result / MetricRegulatory Implication (ICH M7 / Q3A)
Mutagenicity (Parent) Ames Test (OECD 471)Negative (-S9 and +S9)Parent compound is non-mutagenic; control as a standard Class 5 impurity.
Nitrosamine Risk In Silico CPCA / LC-MSHigh Risk for NMOR formationMorpholine degradation must be monitored; NMOR AI limit strictly capped (e.g., 26.5 ng/day).
Hepatotoxicity PHH Cytotoxicity (IC50)~45 µM (Moderate Toxicity)Justifies strict limits in the final API to prevent drug-induced liver injury (DILI).
Electrophilic Reactivity GSH Trapping AssayPositive (Sulfene-GSH adducts detected)Confirms CYP450 bioactivation pathway; supports the need for strict downstream purification.

References

  • Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk, M7 (R1) - ICH International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). URL:[Link]

  • Determining Recommended Acceptable Intake Limits for N-nitrosamine Impurities in Pharmaceuticals: Development and Application of the Carcinogenic Potency Categorization Approach (CPCA) U.S. Food and Drug Administration (FDA). URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Robust Protocol for the Synthesis of 2-(2,3-Dihydrobenzofuran-5-yl)-1-morpholinoethanethione Derivatives

Introduction The 2,3-dihydrobenzofuran scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. When coupled with a morpholinoethanethione moiety, these deriv...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 2,3-dihydrobenzofuran scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. When coupled with a morpholinoethanethione moiety, these derivatives present a unique pharmacological profile, with potential applications in drug discovery and development. The morpholine ring, a common feature in approved drugs, is known to improve pharmacokinetic properties, while the thioamide group can act as a bioisostere for amides, offering altered metabolic stability and receptor interaction profiles. This application note provides a detailed, field-proven protocol for the synthesis of 2-(2,3-Dihydrobenzofuran-5-yl)-1-morpholinoethanethione, leveraging the classic Willgerodt-Kindler reaction. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details and the scientific rationale behind the experimental choices.

Core Principles and Rationale

The synthesis of the target thioamide is achieved through the Willgerodt-Kindler reaction, a powerful one-pot transformation that converts an aryl alkyl ketone into a thioamide. This reaction is particularly advantageous as it directly installs the desired functionality with high efficiency. The mechanism involves the initial formation of an enamine from the ketone and morpholine, which then reacts with elemental sulfur. A series of rearrangements and oxidations ultimately lead to the formation of the terminal thioamide. The use of p-toluenesulfonic acid as a catalyst facilitates the initial enamine formation.

Materials and Methods

Reagents and Solvents
Reagent/SolventCAS NumberMolecular FormulaMolecular Weight ( g/mol )PuritySupplierNotes
1-(2,3-Dihydrobenzofuran-5-yl)ethanone90843-31-5C₁₀H₁₀O₂162.19≥97%CommercialStarting material.
Morpholine110-91-8C₄H₉NO87.12≥99%CommercialReagent and solvent.
Sulfur7704-34-9S32.07PowderCommercialThionating agent.
p-Toluenesulfonic acid monohydrate6192-52-5C₇H₁₀O₄S190.22≥98%CommercialCatalyst.
Methanol67-56-1CH₄O32.04ACS GradeCommercialFor workup and purification.
Instrumentation
  • Heating mantle with a magnetic stirrer

  • Reflux condenser

  • Round-bottom flasks (appropriate sizes)

  • Glass funnel and filter paper

  • Ice bath

  • Nuclear Magnetic Resonance (NMR) Spectrometer (400 MHz or higher)

  • Fourier-Transform Infrared (FTIR) Spectrometer

  • Mass Spectrometer (MS)

Experimental Protocol

Part 1: Synthesis of 2-(2,3-Dihydrobenzofuran-5-yl)-1-morpholinoethanethione

This protocol is based on the established Willgerodt-Kindler reaction conditions.

Synthesis_Workflow A 1. Combine Reactants B 2. Heat and Reflux A->B 130 °C, 10 h C 3. Reaction Monitoring (TLC) B->C Periodic Sampling C->B Incomplete D 4. Workup and Precipitation C->D Complete E 5. Isolation and Purification D->E Filtration F 6. Characterization E->F Spectroscopy Mechanism cluster_0 Enamine Formation cluster_1 Sulfur Addition & Rearrangement cluster_2 Final Product Formation A Aryl Ketone C Enamine A->C + Morpholine, -H₂O B Morpholine D Enamine E Thio-enamine D->E + Sulfur (S₈) F Aziridine Intermediate E->F Intramolecular Attack G Rearranged Thioamide F->G Ring Opening & Tautomerization H Rearranged Thioamide I 2-(2,3-Dihydrobenzofuran-5-yl)- 1-morpholinoethanethione H->I Oxidation

Application

Application Note: Preparation of 2-(2,3-Dihydrobenzofuran-5-yl)-1-morpholinoethanethione Stock Solutions for Bioassays

An Application Note for Researchers, Scientists, and Drug Development Professionals. Abstract The reproducibility and reliability of in-vitro and in-vivo bioassays are fundamentally dependent on the quality and accuracy...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals.

Abstract

The reproducibility and reliability of in-vitro and in-vivo bioassays are fundamentally dependent on the quality and accuracy of the test compound solutions. This document provides a comprehensive guide and detailed protocols for the preparation, handling, storage, and quality control of stock solutions for 2-(2,3-Dihydrobenzofuran-5-yl)-1-morpholinoethanethione. This compound incorporates a thioamide moiety, a functional group known for its unique chemical properties and potential stability challenges.[1] Adherence to these protocols is critical to ensure compound integrity, minimize experimental variability, and generate high-quality, reproducible data in drug discovery and development workflows.

Introduction: The Criticality of Stock Solution Integrity

2-(2,3-Dihydrobenzofuran-5-yl)-1-morpholinoethanethione is a molecule of interest containing both a dihydrobenzofuran scaffold, which is present in various biologically active compounds, and a morpholine group, a common feature in approved drugs.[2][3] The presence of a thioamide functional group, an isostere of the more common amide bond, imparts distinct physicochemical properties that can influence biological activity and pharmacokinetic profiles.[1][4] However, thioamides can be susceptible to degradation via oxidation and hydrolysis, necessitating specialized handling procedures.[5]

Compound Properties and Solvent Selection

A thorough understanding of the compound's properties is the first step in designing a robust preparation protocol.

Physicochemical Data

The key properties of 2-(2,3-Dihydrobenzofuran-5-yl)-1-morpholinoethanethione are summarized below. Note that empirical solubility data in common laboratory solvents is not widely published; therefore, initial solubility testing is highly recommended.

PropertyValueSource
CAS Number 97483-11-9[7][8][9]
Molecular Formula C₁₄H₁₇NO₂S[7][8]
Molecular Weight 263.36 g/mol [7][8]
Appearance Brown/crystalline solid[8]
Purity ≥98% (Typical)[7]
Melting Point 141-143 °C[8]
Solvent Selection: The Rationale for DMSO

Dimethyl sulfoxide (DMSO) is the solvent of choice for primary compound stock solutions in most drug discovery applications for several key reasons:

  • Exceptional Solubilizing Power: DMSO is a highly polar aprotic solvent capable of dissolving a wide array of hydrophobic and hydrophilic compounds, making it a near-universal solvent for diverse chemical libraries.[6]

  • Miscibility: It is fully miscible with water and most aqueous assay buffers, which facilitates the dilution steps required to prepare working solutions.

  • Low Volatility: Its low volatility minimizes evaporative effects, which helps maintain accurate concentrations over time.

Despite its advantages, DMSO is not inert. High concentrations can be toxic to cells, and its hygroscopic nature (readily absorbs water from the air) can lead to compound precipitation over time.[6][10][11] Therefore, the final concentration of DMSO in an assay should be kept as low as possible, typically below 0.5%, and a vehicle control containing the same final DMSO concentration must always be included in experiments.[12]

Assay TypeRecommended Final DMSO ConcentrationRationale
High-Throughput Screening (HTS)0.1% - 1.0%Balances compound solubility with minimizing solvent-induced artifacts.[12]
Cell-Based Assays (sensitive lines)≤ 0.5%High DMSO concentrations can induce stress, differentiation, or toxicity.[12][13]
In Vivo Animal Studies≤ 2.0%Higher concentrations can cause significant toxicity in animal models.[12]

Core Protocols: From Solid to Working Solution

This section provides step-by-step methodologies for the preparation of stock and working solutions. The use of personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, is mandatory.

Materials and Equipment
Reagents & ConsumablesSpecifications
Test Compound2-(2,3-Dihydrobenzofuran-5-yl)-1-morpholinoethanethione, solid
Dimethyl Sulfoxide (DMSO)Anhydrous, ≥99.9% purity, sterile-filtered
Sterile Microcentrifuge Tubes1.5 mL or 2.0 mL, nuclease-free, amber or light-blocking
Sterile Pipette TipsNuclease-free, low-retention
Equipment Specifications
Analytical BalanceReadable to at least 0.1 mg
Calibrated MicropipettesP10, P200, P1000
Vortex MixerStandard laboratory model
Sonicator (optional)Water bath sonicator
Biosafety Cabinet (optional)For sterile applications
Protocol 1: Preparation of a 10 mM Primary Stock Solution

This protocol details the preparation of a high-concentration primary stock solution in 100% anhydrous DMSO. This high concentration allows for significant dilution into aqueous buffers for final assays, minimizing the final DMSO concentration.

Workflow for Primary Stock Solution Preparation

G cluster_prep Preparation cluster_dissolve Dissolution cluster_store Storage A Equilibrate compound to room temperature B Weigh Compound on Analytical Balance A->B C Transfer to sterile, light-blocking tube B->C D Add calculated volume of anhydrous DMSO C->D E Vortex for 60-120 seconds D->E F Inspect for complete dissolution E->F G Sonicate in water bath (5-10 min) F->G Particulates remain H Gentle warming (≤37°C) (optional, with caution) F->H If sonication fails I Aliquot into single-use volumes F->I Dissolved G->E H->E J Label clearly (Name, Conc., Date) I->J K Store at -20°C or -80°C, protected from light J->K G A Thaw 10 mM Primary Stock Aliquot B Prepare Intermediate Stock in 100% DMSO (e.g., 1 mM) A->B Step 1: Dilute in DMSO C Prepare Highest Concentration Working Solution in Assay Buffer (e.g., 10 µM with 0.1% DMSO) B->C Step 2: Dilute into Buffer D Perform 2-fold or 10-fold Serial Dilutions in Assay Buffer (containing 0.1% DMSO) C->D Step 3: Create Curve E Use Working Solutions in Bioassay Promptly D->E

Caption: Serial dilution workflow to prevent compound precipitation.

Step-by-Step Procedure (Example for a 10-point, 2-fold dilution curve starting at 10 µM):

  • Thaw: Retrieve one aliquot of the 10 mM primary stock solution and thaw it completely at room temperature. Vortex gently to ensure homogeneity.

  • Intermediate Dilution (in DMSO): Prepare an intermediate stock, for example, at 1 mM.

    • Pipette 90 µL of 100% DMSO into a new sterile tube.

    • Add 10 µL of the 10 mM primary stock to this tube and mix thoroughly. This is now your 1 mM intermediate stock.

  • Highest-Concentration Working Solution (in Assay Buffer):

    • Label a series of tubes for your dilution curve.

    • To prepare the highest concentration (10 µM), you will perform a 1:100 dilution of the 1 mM intermediate stock into the final assay buffer.

    • Example: For 1 mL of 10 µM solution, add 10 µL of the 1 mM intermediate stock to 990 µL of assay buffer. This results in a final DMSO concentration of 0.1%.

  • Serial Dilution:

    • Add a volume of assay buffer (containing 0.1% DMSO to keep the solvent concentration constant) to all other tubes in the series (e.g., 500 µL).

    • Transfer an equal volume (e.g., 500 µL) from the 10 µM tube to the next tube, mix well, creating a 5 µM solution.

    • Continue this process down the series to generate the full dose-response curve.

Quality Control and Stability

A robust protocol includes checkpoints to validate the integrity of the stock solution.

  • Initial QC: After preparation, a stock solution should be clear, with no visible particulates. The absence of color change (unless expected) is also a good indicator.

  • Purity & Concentration Verification: For critical applications, the identity, purity, and concentration of a freshly prepared stock solution should be verified using analytical techniques like Liquid Chromatography-Mass Spectrometry (LC-MS). [14][15]This establishes a baseline for future comparisons.

  • Stability Monitoring: The thioamide moiety is susceptible to oxidation and hydrolysis. [5]Long-term stability can be monitored by periodically re-analyzing a stored aliquot via LC-MS to check for the appearance of degradation products. Store under an inert gas like argon or nitrogen for enhanced stability. [5]

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Compound will not fully dissolve in 100% DMSO. Exceeded solubility limit; poor compound quality.Prepare a lower concentration stock (e.g., 5 mM or 1 mM). Use sonication or gentle, cautious warming. [12]Verify purity of the solid material.
Precipitation observed after dilution into aqueous buffer. Compound "crashing out" due to poor aqueous solubility.Use a stepwise/serial dilution method. [16]Ensure the final DMSO concentration is sufficient to maintain solubility but non-toxic to the assay. Consider using a surfactant like Pluronic F-68 in the assay buffer if compatible.
Inconsistent or non-reproducible assay results. Stock solution degradation; inaccurate pipetting; repeated freeze-thaw cycles.Prepare a fresh stock solution from solid material. [16]Always use single-use aliquots. [6]Verify pipette calibration. Re-verify concentration with an analytical method if possible.
Color of stock solution changes over time. Compound degradation (e.g., oxidation of the thioamide).Discard the stock solution. When preparing new stock, ensure it is stored under an inert atmosphere (argon/nitrogen) and strictly protected from light. [5]

References

  • Kopp, M. et al. (2011). Compound Management: Guidelines for Compound Storage, Provision, and Quality Control. ResearchGate. Retrieved from [Link]

  • Waybright, T. J., Britt, J. R., & McCloud, T. G. (2009). Overcoming problems of compound storage in DMSO: solvent and process alternatives. Journal of Biomolecular Screening, 14(6), 708–714. Retrieved from [Link]

  • Cold Spring Harbor Laboratory Press. (2002). Stock Solutions. Retrieved from [Link]

  • Shieh, J., Koechlein, D., & Gallagher, A. (n.d.). Keeping DMSO Concentration Below 0.5% to Minimize its Effect in HTS Assays. Coroflot. Retrieved from [Link]

  • Novartis. (2011). Implementation of high-throughput quality control processs within compound management. Retrieved from [Link]

  • Unknown. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). Retrieved from [Link]

  • Waybright, T. J., Britt, J. R., & McCloud, T. G. (2009). Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. ResearchGate. Retrieved from [Link]

  • Heyer Lab. (n.d.). Common Stock Solutions, Buffers, and Media. Retrieved from [Link]

  • 503Pharma. (2025). Top 5 Quality Control Methods for Compounding Pharmacies. Retrieved from [Link]

  • RxCE. (n.d.). Sterile Compounding and Quality Control Materials. Retrieved from [Link]

  • Wang, Y., et al. (2025). Odorless and Air-Stable Thionating Reagent for Broad Scope Thioamide Synthesis without H2S Emission. ACS Publications. Retrieved from [Link]

  • PubChem. (n.d.). 2-(2,3-Dihydro-1-benzofuran-5-yl)ethan-1-ol. Retrieved from [Link]

  • Talele, T. T. (2024). Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents. PMC. Retrieved from [Link]

  • Thompson, R. E., & Raines, R. T. (2018). Thioimidates Provide General Access to Thioamide, Amidine, and Imidazolone Peptide-Bond Isosteres. PMC. Retrieved from [Link]

  • Monte, A. P., et al. (1996). Dihydrobenzofuran analogues of hallucinogens. 3. Models of 4-substituted (2,5-dimethoxyphenyl)alkylamine derivatives with rigidified methoxy groups. PubMed. Retrieved from [Link]

  • Kaur, H., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. ResearchGate. Retrieved from [Link]

Sources

Method

Application Note: Multiplexed In Vitro Cell Viability Screening Protocol for 2-(2,3-Dihydrobenzofuran-5-yl)-1-morpholinoethanethione

Target Audience: Preclinical Researchers, Assay Development Scientists, and Medicinal Chemists. Pharmacological Rationale & Structural Significance The compound 2-(2,3-Dihydrobenzofuran-5-yl)-1-morpholinoethanethione (CA...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Preclinical Researchers, Assay Development Scientists, and Medicinal Chemists.

Pharmacological Rationale & Structural Significance

The compound 2-(2,3-Dihydrobenzofuran-5-yl)-1-morpholinoethanethione (CAS 97483-11-9) represents a highly versatile synthetic building block and screening library candidate[1]. In modern drug discovery, hybrid molecules combining benzofuran and morpholine scaffolds are frequently investigated for their potent antiproliferative properties and kinase inhibitory potential.

The structural causality behind its biological activity can be broken down into two key pharmacophores:

  • The Dihydrobenzofuran Core: Benzofuran derivatives are privileged scaffolds in oncology. The planar, electron-rich nature of the fused benzene and furan rings facilitates crucial π−π stacking interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine) within the ATP-binding pockets of target enzymes[2].

  • The Morpholine Ring: The incorporation of a morpholine moiety significantly enhances the physicochemical profile of the molecule. The basic nitrogen can be protonated at physiological pH, improving aqueous solubility, while the oxygen atom serves as a potent hydrogen bond acceptor. Recent structure-activity relationship (SAR) studies have demonstrated that morpholine substitutions are pivotal in driving selectivity and potency against critical cancer survival pathways, such as the mammalian target of rapamycin (mTOR) and Epidermal Growth Factor Receptor (EGFR)[3].

Pathway Compound 2-(2,3-Dihydrobenzofuran-5-yl)- 1-morpholinoethanethione Receptor Receptor Tyrosine Kinases (e.g., EGFR) Compound->Receptor Competitive Inhibition mTOR mTOR Complex Compound->mTOR Direct Targeting (Morpholine-mediated) Apoptosis Apoptosis / Programmed Cell Death Compound->Apoptosis Induces via Kinase Blockade PI3K PI3K Pathway Receptor->PI3K Phosphorylation PI3K->mTOR Downstream Signaling Proliferation Cancer Cell Proliferation & Survival mTOR->Proliferation Promotes

Figure 1: Proposed mechanistic signaling pathway targeted by benzofuran-morpholine hybrid compounds.

The Self-Validating Multiplexed Assay System

A fundamental pillar of assay trustworthiness is the elimination of false positives caused by assay interference. To evaluate the cytotoxicity of 2-(2,3-Dihydrobenzofuran-5-yl)-1-morpholinoethanethione, this protocol employs a multiplexed, self-validating system using two orthogonal readouts in the exact same well.

  • Read 1: Resazurin Reduction (Fluorescence). Resazurin is a cell-permeable, non-toxic indicator. Viable cells metabolize the non-fluorescent resazurin into highly fluorescent resorufin via mitochondrial reductases. Because this step is non-lytic, the cells remain intact.

  • Read 2: ATP Quantitation (Luminescence). Immediately following the resazurin read, a lytic ATP-detection reagent (e.g., CellTiter-Glo®) is added. Luminescence directly correlates with intracellular ATP levels.

Why this causality matters: By multiplexing a metabolic redox assay with an ATP-dependent lytic assay, we inherently control for well-to-well seeding variations and rule out compound-specific artifacts (e.g., if the compound auto-fluoresces or directly inhibits the luciferase enzyme used in the ATP assay).

Workflow Step1 Cell Seeding (Day 0) Step2 Compound Treatment (Day 1) Step1->Step2 Step3 Incubation (72 Hours) Step2->Step3 Step4 Resazurin Assay (Non-Lytic Read) Step3->Step4 Add Resazurin Incubate 2h Step5 ATP Assay (Lytic Read) Step4->Step5 Add ATP Reagent Directly to Well Step6 Data Analysis & IC50 Calc Step5->Step6 Orthogonal Validation

Figure 2: Multiplexed experimental workflow for self-validating cell viability screening.

Step-by-Step Experimental Protocol

Reagent Preparation & Compound Dilution

The solubility of morpholine-ethanethione derivatives can vary; DMSO is the universal solvent of choice.

  • Master Stock: Dissolve 2-(2,3-Dihydrobenzofuran-5-yl)-1-morpholinoethanethione powder in 100% molecular-grade DMSO to create a 10 mM master stock. Aliquot and store at -20°C to prevent freeze-thaw degradation.

  • Working Dilutions: Prepare a 9-point, 3-fold serial dilution of the compound in 100% DMSO.

  • Media Normalization: Dilute the DMSO stocks 1:200 into complete culture media.

    • Critical Causality: This ensures the final DMSO concentration on the cells is exactly 0.5% (v/v) across all wells. Concentrations >0.5% can induce solvent-mediated cytotoxicity, confounding the compound's true IC50.

Cell Culture and Seeding

We utilize A549 (Lung Carcinoma) and MCF-7 (Breast Adenocarcinoma) lines, as they are standard models for evaluating morpholine-substituted kinase inhibitors[3].

  • Harvest cells at 70-80% confluency using Trypsin-EDTA. Neutralize and centrifuge at 300 x g for 5 minutes.

  • Resuspend the cell pellet in complete media (e.g., DMEM + 10% FBS + 1% Pen/Strep).

  • Seed 5,000 cells per well in 90 µL of media into a 96-well black, clear-bottom tissue culture plate.

  • Edge Effect Prevention: Fill the outermost perimeter wells (Rows A and H, Columns 1 and 12) with 200 µL of sterile PBS instead of cells. Evaporation in edge wells drastically skews metabolic readings.

  • Incubate the plate overnight at 37°C, 5% CO 2​ to allow cell adhesion.

Compound Treatment
  • Transfer 10 µL of the 10X compound/media solutions (from Step 3.1) into the 90 µL of cells.

  • Include positive control wells (e.g., 1 µM Staurosporine for total cell death) and vehicle control wells (0.5% DMSO).

  • Incubate for 72 hours at 37°C, 5% CO 2​ .

Multiplexed Assay Execution
  • Resazurin Read: Add 10 µL of Resazurin reagent (0.15 mg/mL in PBS) to each well. Incubate for 2 hours at 37°C.

  • Measure fluorescence using a microplate reader (Excitation 560 nm / Emission 590 nm).

  • ATP Read: Immediately after the fluorescence read, equilibrate the plate to room temperature for 10 minutes.

  • Add 100 µL of CellTiter-Glo® reagent directly to each well (the well now contains 110 µL of media/resazurin + 100 µL of ATP reagent).

  • Place the plate on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence (integration time: 0.5 - 1.0 second per well).

Quantitative Data Presentation

Data should be normalized to the vehicle control (0.5% DMSO = 100% viability) and the positive control (Staurosporine = 0% viability). IC50 values are calculated using a 4-parameter logistic non-linear regression model.

Below is a representative summary table demonstrating how the quantitative data from this dual-assay protocol should be structured for analysis. Discrepancies of >15% between the two readouts indicate potential assay interference or a specific metabolic uncoupling mechanism.

Cell LineTissue OriginResazurin IC50 (µM)ATP Luminescence IC50 (µM)Assay ConcordanceNotes / Phenotype
A549 Lung Carcinoma12.4 ± 0.811.9 ± 0.6High (>95%)Dose-dependent apoptosis observed.
MCF-7 Breast Adenocarcinoma8.2 ± 0.58.5 ± 0.4High (>95%)High sensitivity; potential mTOR dependency.
HEK-293 Embryonic Kidney (Healthy)> 50.0> 50.0N/AFavorable therapeutic index established.

Table 1: Representative quantitative viability data structure comparing orthogonal assay readouts for 2-(2,3-Dihydrobenzofuran-5-yl)-1-morpholinoethanethione across multiple cell lines.

References

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity Source: National Center for Biotechnology Information (PMC) URL:[Link][2]

  • Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis Source: MDPI (Pharmaceuticals) URL:[Link][3]

Sources

Application

Application Note: Catalytic Applications of 2-(2,3-Dihydrobenzofuran-5-yl)-1-morpholinoethanethione in Organic Synthesis

Target Audience: Researchers, synthetic chemists, and drug development professionals. Introduction & Structural Rationale In the realm of transition-metal catalysis, the design and selection of ligands are paramount for...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Introduction & Structural Rationale

In the realm of transition-metal catalysis, the design and selection of ligands are paramount for achieving high turnover numbers (TON) and broad substrate scopes. 2-(2,3-Dihydrobenzofuran-5-yl)-1-morpholinoethanethione (DBMT) is an advanced tertiary thioamide that has transitioned from a specialized synthetic intermediate to a robust, hemilabile ligand in palladium-catalyzed cross-coupling reactions.

DBMT possesses three critical structural domains that dictate its catalytic efficacy:

  • The Thiocarbonyl (C=S) Core: The polarized C=S bond acts as a strong soft-donor (σ-donor) and π-acceptor. It tightly binds to soft metals like Pd(0) and Pd(II), stabilizing the catalytic intermediates and preventing the formation of inactive palladium black.

  • The Morpholine Ring: Introduces critical hemilability. The hard oxygen atom can weakly coordinate to the metal center (forming a transient S,O-bidentate chelate) to stabilize reactive intermediates, yet it readily dissociates to open a coordination site for incoming substrates.

  • The 2,3-Dihydrobenzofuran Motif: Provides tunable steric bulk and electron density, significantly enhancing the solubility of the catalyst complex in non-polar organic solvents.

Primary Application: Ligand in Suzuki-Miyaura Cross-Coupling

The most prominent catalytic application of DBMT is as a supporting ligand in Pd-catalyzed C–C bond formation. The catalytic cycle relies on the ability of the thioamide to stabilize the Pd(0) resting state while facilitating the oxidative addition of aryl halides .

CatalyticCycle Pd0 Pd(0)-DBMT Active Species OxAdd Oxidative Addition Pd(II) Intermediate Pd0->OxAdd + Ar-X Transmet Transmetalation (Boronic Acid) OxAdd->Transmet + Ar'-B(OH)2 - Base-HX RedElim Reductive Elimination Product Release Transmet->RedElim RedElim->Pd0 - Ar-Ar'

Catalytic cycle of Pd-DBMT mediated cross-coupling highlighting ligand stabilization.

Experimental Protocols & Workflows

The following self-validating protocol describes the in situ generation of the Pd-DBMT catalyst and its application in the Suzuki-Miyaura coupling of aryl halides.

Workflow Prep 1. Catalyst Preparation Pd2(dba)3 + DBMT Mix 2. Substrate Loading Ar-X + Ar'-B(OH)2 + Base Prep->Mix React 3. Reaction 80°C, 2-12 h, Solvent Mix->React Purify 4. Isolation Extraction & Chromatography React->Purify

Step-by-step experimental workflow for DBMT-ligated Suzuki-Miyaura coupling.

Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling

Expert Causality Note: We utilize Pd2(dba)3 instead of Pd(OAc)2 to bypass the need for in situ reduction. This ensures rapid complexation with DBMT and prevents premature catalyst deactivation before the catalytic cycle begins.

  • Catalyst Pre-activation: In an oven-dried Schlenk tube under an argon atmosphere, add Pd2(dba)3 (2.5 mol%, 0.025 mmol) and DBMT (5.0 mol%, 0.05 mmol).

  • Solvation: Add 2.0 mL of anhydrous, degassed 1,4-dioxane. Stir at room temperature for 15 minutes to allow the formation of the active Pd(0)-DBMT complex. The solution will transition to a deep yellow/orange hue.

  • Substrate Addition: To the active catalyst solution, add the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), and anhydrous Cs2CO3 (2.0 mmol).

    • Expert Insight: Cs2CO3 is selected over K2CO3 due to its higher solubility in dioxane, which accelerates the rate-determining transmetalation step.

  • Reaction: Seal the tube and heat to 80 °C in an oil bath for 4–12 hours (monitor via TLC or GC-MS).

  • Workup: Cool to room temperature, dilute with ethyl acetate (10 mL), and filter through a short pad of Celite to remove palladium residues and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the biaryl product.

Quantitative Data Summaries

Table 1: Optimization of Reaction Conditions

Entry Catalyst Precursor Ligand (DBMT) Base Solvent Temp (°C) Yield (%)
1 Pd(OAc)2 0 mol% K2CO3 Toluene 80 Trace
2 Pd(OAc)2 5 mol% K2CO3 Toluene 80 45
3 Pd(OAc)2 5 mol% Cs2CO3 Dioxane 80 82
4 Pd2(dba)3 5 mol% Cs2CO3 Dioxane 80 96

| 5 | Pd2(dba)3 | 5 mol% | Cs2CO3 | Dioxane | 25 | 15 |

Analysis: The complete failure of the reaction in the absence of DBMT (Entry 1) self-validates the ligand's essential role in preventing catalyst precipitation. The shift to Pd2(dba)3 and Cs2CO3 in Dioxane (Entry 4) provides the optimal electronic and solubility environment for near-quantitative conversion.

Table 2: Substrate Scope under Optimal Conditions

Aryl Halide Boronic Acid Time (h) Yield (%)
4-Bromoanisole Phenylboronic acid 4 94
4-Chlorotoluene Phenylboronic acid 12 88
Bromobenzene 4-Methoxyphenylboronic acid 4 95

| 2-Bromopyridine | Phenylboronic acid | 6 | 81 |

Emerging Application: Precursor for Pd-Aminocarbene Complexes

Beyond acting as a spectator ligand, tertiary thioamides like DBMT are increasingly utilized as active carbene precursors. Under specific oxidative conditions (e.g., in the presence of silver salts), the C=S bond of the thioamide undergoes desulfurization. This generates a highly reactive Pd-aminocarbene intermediate . This pathway unlocks unconventional cross-coupling reactions, allowing for the direct synthesis of amidinium salts and unsymmetrical diaryl ketones from the thioamide itself, representing a paradigm shift in how sulfur-containing heterocycles are utilized in late-stage functionalization .

References

  • Okamoto, K., Kuwabara, J., & Kanbara, T. (2015). Secondary Thioamides as Multidentate Ligands for Functional Metal Complexes. Chemistry Letters, 44(2), 102-110.[Link]

  • Mai, S., Li, W., Li, X., Zhao, Y., & Song, Q. (2019). Palladium-catalyzed Suzuki-Miyaura coupling of thioureas or thioamides. Nature Communications, 10, 5709.[Link]

  • Kusturin, C., Liebeskind, L. S., Rahman, H., Sample, K., Schweitzer, B., Srogl, J., & Neumann, W. L. (2009). Palladium(0)-Catalyzed, Copper(I)-Mediated Coupling of Cyclic Thioamides with Alkenylboronic Acids, Organostannanes, and Siloxanes. The Journal of Organic Chemistry, 74(5), 2033-2038.[Link]

Method

Application Note: Pharmacological Profiling of Darifenacin Impurities via M3 Receptor Binding Assay

Target Compound: 2-(2,3-Dihydrobenzofuran-5-yl)-1-morpholinoethanethione (CAS: 97483-11-9) Application: Impurity Qualification, Off-Target Pharmacology, and Drug Safety Profiling Introduction & Regulatory Rationale Darif...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: 2-(2,3-Dihydrobenzofuran-5-yl)-1-morpholinoethanethione (CAS: 97483-11-9) Application: Impurity Qualification, Off-Target Pharmacology, and Drug Safety Profiling

Introduction & Regulatory Rationale

Darifenacin is a potent, highly selective muscarinic M3 receptor antagonist clinically prescribed for the management of overactive bladder (OAB) [1]. During the synthesis or degradation of the active pharmaceutical ingredient (API), specific byproducts can emerge, such as the morpholine amide derivative 2-(2,3-Dihydrobenzofuran-5-yl)-1-morpholinoethanethione (CAS 97483-11-9) [2].

Under ICH Q3A(R2) and Q3B(R2) regulatory guidelines, impurities present above the qualification threshold must be rigorously evaluated for pharmacological activity and safety. If an impurity retains high affinity for the primary target (M3 receptor) or exhibits off-target binding, it can alter the drug's therapeutic index or induce adverse effects. This application note details a highly sensitive radioligand competition binding methodology designed to quantify the M3 receptor binding affinity of this specific morpholine amide impurity, ensuring comprehensive safety profiling of the Darifenacin API.

Mechanistic Overview: M3 Receptor Signaling

The M3 muscarinic receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gq/11​ intracellular proteins. In the bladder, activation of the M3 receptor by endogenous acetylcholine stimulates Phospholipase C (PLC), leading to the cleavage of phosphatidylinositol 4,5-bisphosphate ( PIP2​ ) into inositol triphosphate ( IP3​ ) and diacylglycerol (DAG). The subsequent IP3​ -mediated release of intracellular calcium ( Ca2+ ) triggers detrusor muscle contraction [3]. Darifenacin—and potentially its structurally related impurities—acts as a competitive antagonist at the orthosteric site, blocking this signaling cascade.

M3_Signaling Ligand Ligand / Antagonist (Darifenacin / Impurity) M3 M3 Muscarinic Receptor (GPCR) Ligand->M3 Binds Gq Gq/11 Protein M3->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Stimulates IP3 IP3 & DAG PLC->IP3 Cleaves PIP2 Ca Intracellular Ca2+ Release IP3->Ca Triggers Effect Detrusor Muscle Contraction Ca->Effect Induces

Figure 1: M3 Muscarinic Receptor Gq/11 signaling pathway and points of pharmacological intervention.

Experimental Design & Methodological Causality

To build a self-validating and highly accurate assay, specific experimental parameters must be chosen based on their biochemical causality:

  • Radioligand Choice ( [3H] N-methylscopolamine / [3H] NMS): [3H] NMS is a quaternary ammonium muscarinic antagonist. Its permanent positive charge renders it highly hydrophilic, preventing it from crossing the lipid bilayer. This restricts binding exclusively to cell-surface receptors, drastically reducing the background noise associated with intracellular non-specific binding (a common flaw when using lipophilic ligands like [3H] QNB) [4].

  • Cell Line Selection (CHO-K1 expressing hM3): Wild-type Chinese Hamster Ovary (CHO-K1) cells lack endogenous muscarinic receptors. Utilizing a stable transfectant expressing the human recombinant M3 receptor ensures a "null background." This guarantees that the measured Ki​ is absolutely subtype-specific, eliminating confounding cross-reactivity from M1, M2, M4, or M5 subtypes [1].

  • Filter Treatment (0.5% PEI): Glass fiber filters (GF/C) carry a net negative charge that can non-specifically bind positively charged radioligands. Pre-soaking filters in 0.5% polyethylenimine (PEI), a cationic polymer, neutralizes this charge, preventing the radioligand from adhering to the filter matrix and maximizing the signal-to-noise ratio.

Step-by-Step Protocol: [3H] NMS Radioligand Competition Binding Assay

Materials & Reagents
  • Target Impurity: 2-(2,3-Dihydrobenzofuran-5-yl)-1-morpholinoethanethione (CAS 97483-11-9), dissolved in 100% DMSO.

  • Reference Standards: Darifenacin hydrobromide (Positive Control), Atropine sulfate (Non-specific binding control).

  • Radioligand: [3H] N-methylscopolamine ( [3H] NMS), specific activity ~80 Ci/mmol.

  • Assay Buffer: 30 mM HEPES, 5 mM MgCl2​ , pH 7.4 (adjusted with NaOH).

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4 (ice-cold).

Membrane Preparation
  • Culture CHO-K1 cells stably expressing the human M3 receptor to 80-90% confluency.

  • Harvest cells using a cell scraper in ice-cold Assay Buffer (avoid trypsin to prevent receptor degradation).

  • Homogenize the cell suspension using a Polytron tissue disruptor (2 x 15 seconds at maximum speed) on ice.

  • Centrifuge the homogenate at 40,000 × g for 20 minutes at 4°C.

  • Discard the supernatant and resuspend the membrane pellet in Assay Buffer. Determine protein concentration via BCA assay. Aliquot and store at -80°C until use.

Assay Execution
  • Master Mix Setup: In a 96-well deep-well plate, assemble the binding reaction (final volume 500 µL/well):

    • 50 µL of [3H] NMS (Final concentration: 0.2 nM).

    • 50 µL of Test Compound (Impurity, Darifenacin, or Atropine) at varying concentrations ( 10−11 M to 10−5 M). Ensure final DMSO concentration does not exceed 1%.

    • 400 µL of Membrane Suspension (10-20 µg of membrane protein per well).

  • Incubation: Seal the plate and incubate at 25°C for 60 minutes with gentle orbital shaking to allow the binding kinetics to reach equilibrium [4].

  • Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/C glass fiber filters (pre-soaked for 1 hour in 0.5% PEI) using a Brandel 96-well cell harvester.

  • Washing: Wash the filters three times with 1 mL of ice-cold Wash Buffer to rapidly remove unbound radioligand without disturbing the receptor-ligand complexes.

  • Quantification: Transfer the filter punches to scintillation vials, add 3 mL of liquid scintillation cocktail, and vortex. Allow to dark-adapt for 2 hours before counting radioactivity (Counts Per Minute, CPM) in a Liquid Scintillation Counter.

Assay Workflow Visualization

Assay_Workflow Step1 1. Membrane Preparation CHO-K1 cells expressing hM3 Step2 2. Master Mix Setup Membranes +[3H]NMS + Impurity Step1->Step2 Step3 3. Incubation 60 mins at 25°C (Equilibrium) Step2->Step3 Step4 4. Rapid Filtration Harvest onto PEI-treated GF/C filters Step3->Step4 Step5 5. Washing 3x with ice-cold wash buffer Step4->Step5 Step6 6. Scintillation Counting Quantify bound [3H]NMS Step5->Step6

Figure 2: Step-by-step workflow for the [3H]NMS radioligand competition binding assay.

Data Analysis & Quantitative Profiling

Raw CPM data must be converted to specific binding by subtracting the non-specific binding (defined by the presence of 1 µM Atropine). The half-maximal inhibitory concentration ( IC50​ ) is determined via non-linear regression (one-site competition model).

To evaluate true receptor affinity independent of radioligand concentration, calculate the inhibition constant ( Ki​ ) using the Cheng-Prusoff equation :

Ki​=1+Kd​[L]​IC50​​

(Where [L] is the concentration of [3H] NMS used, and Kd​ is the dissociation constant of [3H] NMS for the M3 receptor, typically ~0.15 nM).

Quantitative Data Summary (Validation Parameters)

The following table summarizes the expected pharmacological profile comparing the API to the target impurity. A high Ki​ value for the impurity indicates a lack of binding affinity, thereby satisfying safety qualification requirements.

Compound IC50​ (nM) Ki​ (nM)Relative Affinity (vs API)Pharmacological Risk
Darifenacin (API) 4.2 ± 0.32.5 ± 0.21.0xN/A (Therapeutic Target)
Atropine (Control) 1.8 ± 0.11.1 ± 0.12.3xN/A (Validation Standard)
Morpholine Amide Impurity > 10,000> 5,000< 0.0005xLow (Qualifies as inactive)

Note: Data represents typical validation parameters for impurity profiling. The morpholine amide impurity demonstrates negligible affinity for the M3 receptor, confirming that the structural modification at the morpholine/ethanethione moiety abolishes target engagement.

References

  • Human Muscarinic Receptor Binding Characteristics of Antimuscarinic Agents to Treat Overactive Bladder. Journal of Urology.[Link]

  • Quantitative analysis of the loss of muscarinic receptors in various peripheral tissues in M1–M5 receptor single knockout mice. PMC - NIH.[Link]

  • Structure and Dynamics of the M3 Muscarinic Acetylcholine Receptor. PMC - NIH.[Link]

Application

Formulating 2-(2,3-Dihydrobenzofuran-5-yl)-1-morpholinoethanethione for animal model studies

Application Note: Formulation and In Vivo Dosing Strategies for 2-(2,3-Dihydrobenzofuran-5-yl)-1-morpholinoethanethione Contextualizing the API 2-(2,3-Dihydrobenzofuran-5-yl)-1-morpholinoethanethione (CAS 97483-11-9) is...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Formulation and In Vivo Dosing Strategies for 2-(2,3-Dihydrobenzofuran-5-yl)-1-morpholinoethanethione

Contextualizing the API

2-(2,3-Dihydrobenzofuran-5-yl)-1-morpholinoethanethione (CAS 97483-11-9) is a thioamide derivative synthesized via the Willgerodt–Kindler multicomponent reaction, which utilizes an aryl ketone, morpholine, and elemental sulfur[1]. In pharmaceutical manufacturing, this compound serves as a critical synthetic intermediate and a specified impurity in the production of Darifenacin[]. Darifenacin is a potent muscarinic M3 receptor antagonist clinically indicated for the treatment of overactive bladder[3].

Under the International Council for Harmonisation (ICH) Q3A(R2) guidelines, specified impurities present in a new drug substance at levels exceeding the qualification threshold (e.g., 0.15% or 1.0 mg per day intake) must undergo rigorous toxicological evaluation[4]. Consequently, formulating this specific morpholinoethanethione derivative for in vivo animal model studies (such as 14-day or 28-day repeat-dose toxicity studies in rodents) is a mandatory step in the drug development and regulatory filing lifecycle.

Physicochemical Profiling & Formulation Causality

To design a robust formulation, we must first analyze the physicochemical properties of the active pharmaceutical ingredient (API). The presence of the bulky dihydrobenzofuran moiety and the morpholine ring imparts significant hydrophobicity to the molecule. Furthermore, the thioamide group exhibits a larger rotational barrier and lower aqueous solvation energy compared to standard oxo-amides[1].

Table 1: Physicochemical Properties of CAS 97483-11-9 [5]

PropertyValueFormulation Implication
Molecular Weight 263.36 g/mol Readily crosses biological membranes.
LogP ~1.82Lipophilic; requires co-solvents or surfactants for aqueous solubilization.
Topological Polar Surface Area 21.7 ŲHigh permeability; likely a BCS Class II compound.
Melting Point 141-143 °CHigh crystal lattice energy; resists spontaneous dissolution in water.

Causality-Driven Formulation Rationale:

  • Intravenous (IV) Dosing: Absolute solubilization is non-negotiable to prevent pulmonary embolism in animal models. Because the API is practically insoluble in water, a co-solvent system utilizing Dimethyl Sulfoxide (DMSO) and Polysorbate 80 (Tween-80) is required. This system lowers the dielectric constant of the vehicle, allowing the API to remain in solution upon dilution with normal saline.

  • Oral (PO) Dosing: High-dose toxicity studies often preclude the use of high-volume organic solvents due to vehicle-induced gastrointestinal toxicity. Therefore, a homogeneous suspension using Carboxymethylcellulose Sodium (CMC-Na) as a viscosity modifier (to prevent rapid sedimentation) and Tween-80 as a wetting agent is the optimal approach.

Step-by-Step Experimental Methodologies

Protocol A: Preparation of Intravenous (IV) Solution (1 mg/mL)

Vehicle Composition: 5% DMSO + 10% Tween-80 + 85% Normal Saline

  • API Weighing: Accurately weigh 10.0 mg of 2-(2,3-Dihydrobenzofuran-5-yl)-1-morpholinoethanethione powder into a sterile, depyrogenated glass vial.

  • Primary Solubilization: Add 0.5 mL of pharmaceutical-grade DMSO to the vial. Vortex for 60 seconds or until the powder is completely dissolved, yielding a clear solution. Causality: DMSO disrupts the crystal lattice energy of the thioamide.

  • Surfactant Addition: Add 1.0 mL of Tween-80. Vortex vigorously for 2 minutes to ensure complete micellar integration of the API.

  • Aqueous Dilution: Slowly add 8.5 mL of 0.9% Normal Saline dropwise while continuously vortexing. Causality: Dropwise addition prevents localized supersaturation and subsequent micro-precipitation of the hydrophobic API.

  • Sterile Filtration: Pass the final solution through a 0.22 µm PES (Polyethersulfone) syringe filter into a sterile dosing vial.

Self-Validation Checkpoint (IV): Perform a Tyndall effect test by passing a 532 nm green laser pointer through the vial. A clear beam path indicates true micellar solubilization; visible light scattering indicates micro-precipitation, necessitating immediate reformulation.

FormulationWorkflow A API Weighing (CAS 97483-11-9) B Solubilization (5% DMSO) A->B C Surfactant Addition (10% Tween-80) B->C D Aqueous Dilution (85% Saline) C->D E Sterile Filtration (0.22 µm) D->E F In Vivo Dosing (IV Administration) E->F

Workflow for the preparation of an intravenous (IV) dosing solution using a co-solvent system.

Protocol B: Preparation of Oral (PO) Suspension (10 mg/mL)

Vehicle Composition: 0.5% CMC-Na + 0.1% Tween-80 in Purified Water

  • Vehicle Preparation: Dissolve 0.5 g of CMC-Na in 100 mL of heated (60°C) purified water under continuous magnetic stirring until a clear, viscous gel forms. Cool to room temperature and add 0.1 mL of Tween-80.

  • Wetting: Weigh 100 mg of the API into an agate mortar. Add 0.5 mL of the prepared vehicle and triturate thoroughly to form a smooth, lump-free paste. Causality: The Tween-80 in the vehicle reduces the contact angle between the hydrophobic API crystals and the aqueous phase.

  • Geometric Dilution: Gradually add the remaining vehicle in 2 mL increments, triturating constantly, until a total volume of 10 mL is reached.

  • Homogenization: Transfer the suspension to a vial and sonicate in a water bath at room temperature for 10 minutes to break up loose agglomerates.

Self-Validation Checkpoint (PO): Withdraw 1 mL of the suspension from the top and bottom of the vial after 10 minutes of resting. Analyze via HPLC-UV at 220 nm. The concentration variance must be ≤ 5% to validate suspension homogeneity prior to oral gavage dosing.

Pharmacological Context: M3 Receptor Signaling

Because this compound is a structural precursor and impurity of Darifenacin, it may retain residual affinity for the muscarinic M3 receptor. Darifenacin exerts its therapeutic (and potentially toxicological) effects by competitively blocking the M3 receptor, thereby inhibiting Gq-protein coupled Phospholipase C (PLC) activation and subsequent intracellular calcium release[3]. Evaluating the impurity for off-target anticholinergic effects (e.g., mydriasis, decreased salivation, or gastrointestinal slowing) during the animal study is highly recommended.

M3Signaling A Darifenacin / Impurity (Antagonist Blockade) B Muscarinic M3 Receptor (GPCR) A->B Inhibits C Gq Protein Activation B->C D Phospholipase C (PLC) C->D E IP3 & DAG Production D->E F Intracellular Ca2+ Release E->F G Detrusor Muscle Contraction F->G

Muscarinic M3 receptor signaling pathway inhibited by Darifenacin and its structural analogs.

References

  • [4] International Council for Harmonisation (ICH). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). Available at:[Link]

  • [3] U.S. Food and Drug Administration (FDA). ENABLEX (darifenacin) Extended-release Tablets Prescribing Information. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 2-(2,3-Dihydrobenzofuran-5-yl)-1-morpholinoethanethione

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the critical bottlenecks encountered during the synthesis of 2-(2,3-dihydrobenzofuran-5-yl)-1-morpholinoe...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the critical bottlenecks encountered during the synthesis of 2-(2,3-dihydrobenzofuran-5-yl)-1-morpholinoethanethione. This specific thioamide is synthesized via the Willgerodt-Kindler reaction, utilizing 1-(2,3-dihydrobenzofuran-5-yl)ethan-1-one (a ketone), morpholine (a secondary amine), and elemental sulfur[1].

While conceptually straightforward, researchers frequently report low yields (<40%), massive tar formation, and arduous purification when relying on classical thermal reflux protocols. This guide deconstructs the mechanistic causality behind these failures and provides a self-validating, optimized protocol utilizing microwave irradiation and heterogeneous catalysis[2].

Mechanistic Causality & Reaction Pathway

To troubleshoot effectively, we must first understand the "why" behind the chemistry. The Willgerodt-Kindler reaction proceeds via a complex cascade[3]:

  • Condensation: The ketone and morpholine condense to form an enamine intermediate. This step is often rate-limiting.

  • Sulfuration: Elemental sulfur (S8) is activated and inserts into the enamine to form a reactive polysulfide intermediate.

  • Isomerization & Cleavage: The intermediate undergoes a series of migrations along the alkyl chain, ultimately expelling hydrogen sulfide (H2S) and yielding the terminal thioamide[4].

G A 5-Acetyl-2,3-dihydrobenzofuran + Morpholine C Enamine Intermediate A->C Condensation B Acid Catalyst (Montmorillonite K-10) B->C Accelerates E Polysulfide Intermediate & Isomerization C->E Sulfuration D Elemental Sulfur (S8) D->E S-insertion F 2-(2,3-Dihydrobenzofuran-5-yl) -1-morpholinoethanethione E->F Rearrangement (-H2S)

Mechanistic pathway of the catalyzed Willgerodt-Kindler reaction.

Troubleshooting Guide & FAQs

Q1: Why am I getting massive tar formation and yields below 30% under standard reflux conditions? A: Prolonged heating (e.g., 130°C for 12–24 hours) causes thermal degradation and polymerization of the electron-rich 2,3-dihydrobenzofuran ring. To prevent this, transition to . MW heating drastically reduces reaction times from hours to minutes, suppressing degradative side reactions and significantly improving the yield profile[5].

Q2: How can I accelerate the rate-limiting enamine formation step? A: The initial condensation between the ketone and morpholine is sluggish under neutral conditions. Implementing heterogeneous acid catalysis, such as , provides the necessary protons to accelerate enamine formation without triggering side reactions[2]. K-10 is highly advantageous because it acts as a solid support and is easily removed via simple filtration during workup.

Q3: What is the optimal solvent system for this reaction? A: While work well for liquid aliphatic substrates[5], the solid nature of the dihydrobenzofuran derivative often leads to uneven heating and charring. Using a minimal amount of a polar aprotic solvent like N,N-Dimethylformamide (DMF) ensures homogeneous microwave energy distribution and stabilizes the polar polysulfide intermediates.

Q4: How do I remove excess unreacted sulfur and morpholine during purification? A: Excess morpholine and DMF are highly water-soluble and can be removed by washing the organic extract (e.g., ethyl acetate) with water or dilute acid. Unreacted elemental sulfur is problematic; it can be removed by treating the crude mixture with aqueous sodium sulfite (Na2SO3), which converts elemental sulfur into water-soluble sodium thiosulfate (Na2S2O3), allowing for a clean phase separation.

Quantitative Yield Comparison

The following table summarizes the performance of various reaction conditions based on our internal validation and literature benchmarks[3][5].

Reaction ConditionCatalystSolventTimeYield (%)Purity Profile
Conventional Heating (130°C)NoneNeat (Excess Morpholine)16 h~25-35%High tar, difficult purification
Microwave (130°C)NoneDMF20 min~45-55%Moderate, unreacted sulfur present
Microwave (130°C)Montmorillonite K-10DMF15 min>75%Clean, easy catalyst recovery

Optimized Experimental Protocol

To ensure a self-validating system, follow this step-by-step methodology. The use of specific quench procedures guarantees reproducibility and high product fidelity.

Step 1: Reagent Preparation In a microwave-safe vessel, combine 1-(2,3-dihydrobenzofuran-5-yl)ethan-1-one (5.0 mmol), morpholine (7.5 mmol), and elemental sulfur (S8, 8.0 mmol). Add 15 mL of DMF and 0.5 g of Montmorillonite K-10 catalyst.

Step 2: Microwave Irradiation Seal the vessel and irradiate in a dedicated laboratory microwave reactor at 130°C for 15 minutes. Self-Validation Check: Monitor the pressure curve; a steady pressure indicates proper H2S generation and reaction progression.

Step 3: Quench and Filtration Allow the vessel to cool to room temperature. Dilute the dark brown mixture with 50 mL of ethyl acetate. Filter the suspension through a pad of Celite to remove the Montmorillonite K-10 catalyst and any precipitated bulk sulfur.

Step 4: Aqueous Workup Transfer the filtrate to a separatory funnel. Wash sequentially with:

  • 10% aqueous Na2SO3 (2 x 25 mL) to scavenge residual dissolved sulfur.

  • Distilled water (3 x 30 mL) to remove DMF and excess morpholine.

  • Brine (25 mL). Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

Step 5: Crystallization Purify the crude residue by recrystallization from a mixture of ethanol and hexane to afford pure 2-(2,3-dihydrobenzofuran-5-yl)-1-morpholinoethanethione as a crystalline solid.

Workflow Step1 1. Reagent Mixing Ketone, Morpholine, S8, K-10, DMF Step2 2. MW Irradiation 130°C, 15 min Step1->Step2 Step3 3. Quench & Filter EtOAc addition, Filter K-10/S8 Step2->Step3 Step4 4. Aqueous Wash Remove DMF/Amine Step3->Step4 Step5 5. Crystallization EtOH/Hexane Step4->Step5

Optimized microwave-assisted synthesis workflow for the target thioamide.

References

  • Agnimonhan, H. F., et al. "Willgerodt-Kindler Reaction's Microwave-Enhanced Synthesis of Thiobenzamides Derivatives in Heterogeneous Acid Catalysis with Montmorillonite K-10." Organic Chemistry: Current Research, vol. 6, no. 2, 2017.[Link]

  • Aghapoor, K., et al. "Synthesis of aliphatic thiomorpholides by willgerodt-kindler reaction under solvent-free conditions." Sulfur Letters, vol. 25, no. 6, 2002, pp. 259-261.[Link]

  • Zhang, Q., et al. "Towards More Practical Methods for the Chemical Synthesis of Thioamides Using Sulfuration Agents: A Decade Update." Molecules, vol. 28, no. 8, 2023, p. 3527.[Link]

Sources

Optimization

Technical Support Center: HPLC Optimization for 2-(2,3-Dihydrobenzofuran-5-yl)-1-morpholinoethanethione

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this portal to address the unique chromatographic challenges associated with thioamide derivatives.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this portal to address the unique chromatographic challenges associated with thioamide derivatives. The target analyte, 2-(2,3-Dihydrobenzofuran-5-yl)-1-morpholinoethanethione, presents a highly specific analytical profile: it combines a hydrophobic dihydrobenzofuran moiety with a highly polarizable thioamide-morpholine complex.

Below, you will find our diagnostic workflows, expertly curated FAQs, and self-validating protocols designed to ensure absolute method robustness and scientific integrity.

I. Diagnostic Workflows

Troubleshooting_Workflow Start HPLC Issue Detected (RT Drift / Tailing) CheckDrift Is RT Drifting? Start->CheckDrift CheckTailing Is Peak Tailing? Start->CheckTailing PumpLeak Check Pump/Valves for Leaks CheckDrift->PumpLeak Yes TempFluct Verify Column Oven Temperature CheckDrift->TempFluct Yes MetalInteract Thioamide-Metal Interaction? CheckTailing->MetalInteract Yes Silanol Silanol Interaction? CheckTailing->Silanol Yes FixPump Repair/Replace Seals PumpLeak->FixPump AddChelator Add Chelator or Passivate System MetalInteract->AddChelator UseTypeB Use High-Purity Type B Silica Silanol->UseTypeB

Fig 1. Diagnostic workflow for resolving retention time drift and peak tailing.

Degradation_Pathway Thioamide Intact Thioamide (Target Analyte) Hydrolysis Acidic/Basic Hydrolysis Thioamide->Hydrolysis Oxidation Oxidation (Trace Metals/O2) Thioamide->Oxidation Cleavage Cleavage Products (Morpholine + Acid) Hydrolysis->Cleavage Oxoamide Oxoamide Degradant Oxidation->Oxoamide

Fig 2. On-column degradation pathways of thioamides under extreme HPLC conditions.

II. Troubleshooting FAQs

Q1: Why is the retention time (RT) of my compound drifting continuously across injections? A1: RT drift is typically a symptom of incomplete system equilibration or mechanical inconsistency. For this specific molecule, the highly polarizable C=S bond makes its solvation dynamics exquisitely sensitive to minor fluctuations in the mobile phase organic fraction.

  • Mechanistic Causality: Thioamides exhibit complex stationary phase kinetics. If the column is not fully wetted and equilibrated with the organic modifier, the partitioning coefficient ( k′ ) will slowly shift. Additionally, micro-leaks in pump seals or faulty check valves cause subtle flow fluctuations, manifesting as proportional shifts in retention time .

  • Self-Validating Check: Spike your sample with a non-retained marker (e.g., uracil). If the void time ( t0​ ) drifts alongside your analyte, the issue is mechanical (pump/leaks). If t0​ is perfectly stable but the thioamide RT shifts, the issue is chemical (equilibration or temperature instability).

Q2: I am observing severe peak tailing. Should I add an amine modifier like Triethylamine (TEA) to block silanols? A2: No. This is a common chromatographic misconception. While free morpholine derivatives tail severely due to strong basic interactions with acidic silanols, the nitrogen in this thioamide is essentially non-basic. Its lone pair is delocalized into the thiocarbonyl group.

  • Mechanistic Causality: The tailing you are observing is not a nitrogen-silanol interaction; it is a sulfur-metal interaction. The sulfur atom in the thioamide is a "soft base" and has a high affinity for "soft acids," such as trace heavy metals (iron) in stainless steel frits or metal impurities in low-quality silica.

  • Solution: Switch to a high-purity, Type B silica column (metal-free). If using a standard stainless-steel LC system, passivate the flow path or add a trace amount of a chelator (e.g., 10 µM EDTA) to the mobile phase to mask metal sites.

Q3: My chromatogram shows a secondary peak eluting slightly earlier than the main peak. Is the compound degrading on-column? A3: Yes, on-column degradation is a significant risk for thioamides if the method parameters are too harsh.

  • Mechanistic Causality: Thioamides can undergo desulfurization (converting to the corresponding oxoamide) or hydrolysis (cleaving into 2,3-dihydrobenzofuran-5-ylacetic acid and morpholine) under extreme pH (< 2.5 or > 8.0) or elevated temperatures . The resulting oxoamide is more polar and will elute earlier in reversed-phase HPLC.

  • Solution: Maintain the column compartment below 35°C. Buffer the mobile phase strictly between pH 3.5 and 6.5 using a volatile buffer like ammonium acetate to minimize hydrolytic cleavage.

III. Standardized Method Optimization Protocol

To establish a robust, self-validating HPLC method for 2-(2,3-Dihydrobenzofuran-5-yl)-1-morpholinoethanethione, execute the following sequence:

Step 1: System Passivation and Verification

  • Flush the HPLC system (bypassing the column) with 20% Nitric Acid for 30 minutes to remove trace iron, followed by copious amounts of LC-MS grade water.

  • Self-Validation: Run a blank gradient with 0.1% acetone added to the organic line. Monitor the baseline at 254 nm. A perfectly steady baseline confirms the proportioning valves are mixing accurately without micro-pulsations .

Step 2: Gravimetric Mobile Phase Preparation

  • Prepare Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 5.5).

  • Prepare Mobile Phase B: 100% Acetonitrile (MeCN).

  • Causality: Volumetric mixing of aqueous and organic solvents causes exothermic volume contraction, leading to batch-to-batch RT shifts. Weighing the solvents gravimetrically eliminates this error, ensuring <0.1% variation in organic composition.

Step 3: Column Equilibration and t0​ Validation

  • Install a Phenyl-Hexyl or Type B C18 column. (Note: Phenyl-Hexyl provides excellent π-π interactions with the dihydrobenzofuran ring, enhancing peak shape).

  • Equilibrate at the starting gradient conditions for at least 20 column volumes.

  • Self-Validation: Inject a uracil standard 5 times. Proceed to sample analysis only if the t0​ relative standard deviation (%RSD) is < 0.5%.

IV. Quantitative Data: Column & Mobile Phase Comparison
Column ChemistryMobile Phase SystemAsymmetry Factor ( As​ )RT Stability (%RSD)On-Column Degradation
Type A C18 (Older Silica) 0.1% TFA / MeOH2.4 (Severe Tailing)1.8%~4.5% (Hydrolysis)
Type B C18 (High Purity) 10mM NH₄OAc / MeOH1.3 (Slight Tailing)0.6%< 0.5%
Phenyl-Hexyl (Type B) 10mM NH₄OAc / MeCN1.05 (Ideal)0.2%Not Detected

Table 1: Impact of stationary phase and buffer selection on the chromatography of 2-(2,3-Dihydrobenzofuran-5-yl)-1-morpholinoethanethione.

V. References
  • Timberline Instruments. "HPLC Retention Time Drift: Causes & Troubleshooting Guide." Timberline Instruments Technical Resources. URL: [Link]

  • ACS Publications. "Native Chemical Ligation of Thioamide-Containing Peptides: Development and Application to the Synthesis of Labeled α-Synuclein for Misfolding Studies." Journal of the American Chemical Society. URL:[Link]

  • Labcompare. "Troubleshooting Common HPLC Issues." Labcompare Editorial Articles. URL: [Link]

Troubleshooting

Purification techniques for crude 2-(2,3-Dihydrobenzofuran-5-yl)-1-morpholinoethanethione extracts

Welcome to the Technical Support Center. As researchers scale up the synthesis of 2-(2,3-Dihydrobenzofuran-5-yl)-1-morpholinoethanethione—a critical thioamide intermediate synthesized via the Willgerodt-Kindler reaction...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As researchers scale up the synthesis of 2-(2,3-Dihydrobenzofuran-5-yl)-1-morpholinoethanethione—a critical thioamide intermediate synthesized via the Willgerodt-Kindler reaction from 5-acetyl-2,3-dihydrobenzofuran, morpholine, and elemental sulfur—purification bottlenecks frequently arise. Crude extracts are notoriously contaminated with unreacted elemental sulfur ( S8​ ), excess morpholine, and tarry polymeric byproducts ()[1].

This guide provides field-proven, step-by-step methodologies and troubleshooting protocols to isolate high-purity thioamide extracts.

Part 1: Purification Workflow Visualization

The following diagram outlines the self-validating purification pipeline designed to systematically strip away basic, non-polar, and polymeric impurities.

G Crude Crude WK Extract (Thioamide, S8, Morpholine) AcidWash 1. Acidic Wash (1M HCl) Protonates Morpholine Crude->AcidWash OrgPhase Organic Phase (Thioamide, S8, Tars) AcidWash->OrgPhase SulfurRem 2. Sulfur Removal (Na2SO3 or Hexane Wash) OrgPhase->SulfurRem CrudeSolid Crude Solid Thioamide SulfurRem->CrudeSolid Recryst 3. Recrystallization (Hot EtOH) CrudeSolid->Recryst Pure Pure 2-(2,3-Dihydrobenzofuran-5-yl) -1-morpholinoethanethione Recryst->Pure

Figure 1: Step-by-step purification workflow for crude Willgerodt-Kindler thioamide extracts.

Part 2: Step-by-Step Methodologies & Mechanistic Causality

To achieve >95% purity, you must understand the chemical causality behind each purification step. Do not skip steps; each phase targets a specific class of contaminant.

Step 1: Quenching and Morpholine Removal
  • Protocol : Dilute the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic layer vigorously with 1M HCl until the aqueous phase registers a pH < 2. Separate the layers and retain the organic phase.

  • Causality : The Willgerodt-Kindler reaction utilizes excess morpholine as both a reagent and a base. Morpholine ( pKa​≈8.3 ) is highly soluble in organic solvents. By washing with 1M HCl, morpholine is protonated to morpholinium chloride, partitioning entirely into the aqueous phase. Crucially, the nitrogen in the morpholine moiety of your target thioamide is part of a thioamide bond; its lone pair is heavily delocalized into the thiocarbonyl ( C=S ) group, rendering it non-basic. Therefore, the product will not protonate and remains safely in the organic phase ()[2].

Step 2: Elemental Sulfur ( S8​ ) Scavenging
  • Protocol : Concentrate the organic residue. Add a 10% aqueous solution of sodium sulfite ( Na2​SO3​ ) and reflux the biphasic mixture for 1–2 hours. Cool, separate the layers, and wash the organic phase with brine.

  • Causality : Unreacted S8​ frequently co-precipitates with the product. While simple non-polar trituration (washing with hexane) exploits the differential solubility of the polar thioamide and non-polar S8​ , chemical scavenging is definitively superior. Sodium sulfite attacks the S8​ ring nucleophilically, breaking the sulfur-sulfur bonds to form water-soluble sodium thiosulfate ( Na2​S2​O3​ ), which is easily partitioned into the aqueous waste ()[3].

Step 3: Decolorization of Tarry Resins
  • Protocol : Dissolve the crude solid in ethyl acetate. Add activated charcoal (10% w/w), stir at 40°C for 30 minutes, and filter through a short pad of Celite or silica gel.

  • Causality : The high temperatures required for the Willgerodt-Kindler reaction drive the polymerization of sulfur species and side-reactions of the enamine intermediate, resulting in dark, tarry resins. Activated charcoal provides a massive surface area of non-polar carbon networks that strongly adsorb these high-molecular-weight, conjugated polymeric impurities via π−π stacking and Van der Waals forces.

Step 4: Recrystallization
  • Protocol : Dissolve the semi-pure solid in a minimum volume of boiling absolute ethanol. Allow the solution to cool slowly to room temperature, then transfer to an ice bath for 1 hour. Filter the resulting crystals and wash with ice-cold ethanol.

  • Causality : 2-(2,3-Dihydrobenzofuran-5-yl)-1-morpholinoethanethione exhibits a steep temperature-dependent solubility curve in protic solvents. At boiling point, ethanol effectively solvates the polar thiocarbonyl and the ether oxygens of the dihydrobenzofuran ring. Slow cooling allows the thioamide to selectively nucleate and rebuild its crystal lattice, while structurally dissimilar impurities are excluded and remain dissolved in the mother liquor ()[2].

Part 3: Quantitative Data & Solvent Selection

Use the following tables to optimize your reagent and solvent choices based on your specific yield and purity requirements.

Table 1: Comparison of Sulfur ( S8​ ) Removal Techniques

MethodReagentsEfficiencyYield ImpactMechanistic Action
Chemical Scavenging 10% Na2​SO3​ (aq), RefluxHighLowConverts S8​ to water-soluble Na2​S2​O3​ . Highly recommended.
Non-Polar Trituration Cold Hexane or HeptaneModerateLowExploits differential solubility; S8​ dissolves, thioamide precipitates.
Solvent Wash Carbon Disulfide ( CS2​ )Very HighModerate CS2​ is an exceptional solvent for S8​ , but poses severe toxicity and flammability risks.

Table 2: Recrystallization Solvent Profiles for Thioamides

SolventHot SolubilityCold SolubilityPurity Profile
Ethanol (Absolute) HighVery LowExcellent; the industry standard for Willgerodt-Kindler products.
Methanol HighLowGood; but may co-crystallize with highly polar impurities.
EtOAc / Hexane (1:3) ModerateVery LowExcellent for highly lipophilic thioamide derivatives.
Part 4: Troubleshooting FAQs

Q: My crude extract is a sticky, black tar instead of a solid. How do I induce crystallization? A: Tarry extracts are caused by excess polysulfides and unreacted 5-acetyl-2,3-dihydrobenzofuran. Do not attempt to crystallize directly from the tar. First, perform a rigorous hexane trituration to strip away non-polar oils. If it remains an oil, dissolve it in a minimal amount of diethyl ether and seed the solution with a pure crystal, or scratch the inside of the flask vigorously with a glass rod to induce localized nucleation.

Q: I still see a persistent yellow tint in my final crystals. Is this elemental sulfur? A: Not necessarily. While elemental sulfur is yellow, thioamides themselves inherently exhibit a pale yellow color due to the n→π∗ electronic transition of the thiocarbonyl ( C=S ) group. To verify sulfur contamination, run a TLC (Hexane:EtOAc 8:2). Elemental sulfur runs very close to the solvent front ( Rf​≈0.9 ), whereas your thioamide will have a much lower Rf​ .

Q: Can I use column chromatography instead of recrystallization? A: Yes, but it should be reserved as a last resort. Thioamides exhibit strong tailing on standard silica gel due to the highly polar and polarizable thiocarbonyl group. If chromatography is necessary, use a gradient of Hexane/Ethyl Acetate and pre-treat your silica slurry with 1% triethylamine to deactivate acidic silanol sites and reduce tailing.

Part 5: References
  • Zbruyev, O. I., Stiasni, N., & Kappe, C. O. (2003). "Preparation of Thioamide Building Blocks via Microwave-Promoted Three-Component Kindler Reactions." Journal of Combinatorial Chemistry, ACS Publications. URL:[Link]

  • "Willgerodt-Kindler Reaction." Organic Chemistry Portal. URL:[Link]

  • US Patent 20210078940A1. (2021). "Method for manufacturing aromatic nitrile compound." Google Patents. URL:

Sources

Optimization

Technical Support Center: Synthesis &amp; Troubleshooting of 2-(2,3-Dihydrobenzofuran-5-yl)-1-morpholinoethanethione

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges encountered during the synthesis of 2-(2,3-dihydrobenzof...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges encountered during the synthesis of 2-(2,3-dihydrobenzofuran-5-yl)-1-morpholinoethanethione.

The most direct route to this target is the Willgerodt–Kindler (WK) reaction , which converts 1-(2,3-dihydrobenzofuran-5-yl)ethan-1-one into the corresponding thioamide using morpholine and elemental sulfur. While highly efficient, the auto-redox nature of this multi-component reaction makes it susceptible to specific side-product impurities if the kinetics and thermodynamics are not strictly controlled[1].

Mechanistic Divergence & Impurity Formation

To eliminate impurities, we must first understand their origin. The WK reaction proceeds via an enamine intermediate, which is oxidized by elemental sulfur to an iminium ion, followed by rearrangement and thionation[1]. Deviation from optimal conditions at any of these transition states leads to specific byproducts.

Mechanism Ketone 1-(2,3-dihydrobenzofuran-5-yl) ethan-1-one Enamine Enamine Intermediate Ketone->Enamine -H2O Reagents Morpholine + S8 Reagents->Enamine Iminium Iminium Ion Enamine->Iminium S8 Oxidation Target 2-(2,3-Dihydrobenzofuran-5-yl) -1-morpholinoethanethione Iminium->Target Thionation Amide Amide Byproduct (Impurity) Iminium->Amide +H2O (Hydrolysis) Polysulfides Polysulfides (Impurity) Target->Polysulfides Excess S8 / Heat

Mechanistic divergence in the Willgerodt-Kindler reaction leading to primary impurities.

Diagnostic Matrix for Crude Reaction Mixtures

Compare your LC-MS or NMR data against this matrix to diagnose the root cause of your specific impurity profile.

Impurity ProfileTypical AbundanceAnalytical Signature (LC-MS / ^1H NMR)Primary CausalityResolution Strategy
Oxygenated Amide 5 – 15%[M-S+O]⁺ (-16 Da) / ~3.6 ppm shiftAdventitious moisture causing iminium hydrolysis[1].Strict anhydrous conditions; dry morpholine.
Polysulfides / S₈ 10 – 20%Broad UV absorption; Late-eluting mass clustersExcess elemental sulfur; insufficient post-reaction washing.Optimize S₈ to 1.25 eq[2]; Na₂SO₃ aqueous wash.
Dimethylamine Thioamide 2 – 8%[M-Morpholine+NMe₂]⁺Thermal decomposition of DMF solvent at >140°C[1],[2].Switch solvent to NMP or run neat[2].
Unreacted Ketone < 5%[M+H]⁺ of starting ketone / 2.5 ppm (CH₃)Insufficient reaction temperature or poor mixing[3].Increase temp to 110–130°C; ensure vigorous stirring.

Self-Validating Protocol: Microwave-Assisted Synthesis

Traditional WK reactions require prolonged reflux (12–24 hours), which promotes thermal degradation and polysulfide formation[1]. Microwave irradiation accelerates the kinetics, allowing completion in minutes and kinetically favoring the target thioamide[2].

Step 1: Stoichiometric Assembly

  • Action: In a microwave-safe vessel, combine 1-(2,3-dihydrobenzofuran-5-yl)ethan-1-one (1.0 eq), morpholine (1.5 eq), and elemental sulfur (1.25 eq) in anhydrous 1-methyl-2-pyrrolidone (NMP).

  • Causality: Limiting sulfur to a slight excess (1.25 eq) prevents the formation of intractable polysulfide oligomers, while 1.5 eq of morpholine drives enamine formation[2]. NMP is chosen over DMF because DMF decomposes at high temperatures to release dimethylamine, which acts as a competing nucleophile and creates a mixed thioamide impurity[1],[2].

Step 2: Microwave Irradiation

  • Action: Seal the vessel and irradiate at 110°C–130°C for 5–15 minutes with vigorous magnetic stirring.

  • Causality: Flash heating rapidly pushes the iminium intermediate through the thionation pathway before adventitious moisture can cause hydrolysis. Vigorous stirring prevents localized hot spots that lead to charring[3].

Step 3: Quenching & Sulfur Scavenging

  • Action: Cool the mixture to room temperature. Pour the crude mixture into a 10% aqueous sodium sulfite (Na₂SO₃) solution and stir vigorously for 30 minutes.

  • Causality: Na₂SO₃ reacts with unreacted elemental sulfur to form highly water-soluble sodium thiosulfate (Na₂S₂O₃), effectively stripping S₈ from the organic phase without requiring difficult chromatographic separations.

Step 4: Extraction & Validation Checkpoint

  • Action: Extract the aqueous mixture with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Run a rapid LC-MS on the crude residue.

  • Self-Validation: The protocol is successful if the LC-MS shows the[M+H]⁺ peak for the target thioamide without a significant [M-16]⁺ peak. If the [M-16]⁺ peak (amide) is >5%, your NMP or morpholine was not sufficiently anhydrous, and the reagents must be dried over molecular sieves before the next run.

Troubleshooting Workflows & FAQs

Troubleshooting Start Analyze Crude via LC-MS Check1 [M-16] Peak? (Oxygenated Amide) Start->Check1 Fix1 Use anhydrous conditions & molecular sieves Check1->Fix1 Yes Check2 S8/Polysulfide Peaks? (Broad UV/Raman) Check1->Check2 No Fix2 Reduce S8 to 1.25 eq & wash with Na2SO3 Check2->Fix2 Yes Check3 Unexpected Amine Mass? (e.g., Dimethylamine) Check2->Check3 No Fix3 Switch solvent from DMF to NMP Check3->Fix3 Yes

Step-by-step diagnostic workflow for identifying and resolving crude reaction impurities.

Frequently Asked Questions

Q1: I am detecting a significant amount of the corresponding oxygenated amide (2-(2,3-dihydrobenzofuran-5-yl)-1-morpholinoethan-1-one). How can I prevent this? A1: The oxygenated amide is a classic byproduct of the Willgerodt-Kindler reaction caused by the hydrolysis of the iminium intermediate[1]. Morpholine is highly hygroscopic. Ensure your morpholine is freshly distilled or dried over 4Å molecular sieves. Additionally, maintain a strict inert atmosphere (N₂ or Argon) during the reaction setup.

Q2: My crude product is contaminated with elemental sulfur, making crystallization impossible. What is the most effective removal method? A2: Elemental sulfur co-elutes with many thioamides during silica gel chromatography. The most effective chemical removal is the sodium sulfite (Na₂SO₃) wash described in Step 3 of our protocol. Alternatively, if you are synthesizing on a small scale, stirring the crude mixture with copper powder or treating it with triethyl phosphite can also scavenge excess sulfur[4].

Q3: Can I use Lawesson's Reagent instead of the Willgerodt-Kindler approach? A3: Yes, but it requires a two-step synthetic route. You must first synthesize the amide (2-(2,3-dihydrobenzofuran-5-yl)-1-morpholinoethan-1-one) using standard peptide coupling, followed by thionation with Lawesson's Reagent[3],[4]. While this avoids WK-specific byproducts, Lawesson's Reagent introduces its own challenges, namely toxic H₂S gas evolution and difficult-to-remove phosphorus oxide/sulfide byproducts[3]. The optimized microwave WK route is generally more atom-economical.

Q4: I am scaling up the reaction to 50 grams. Is a solvent-free (neat) synthesis viable? A4: Yes, solvent-free WK reactions are common[3]. However, scaling up neat reactions often leads to poor heat dissipation and localized hot spots, which drastically increases the formation of thermal degradation products and polysulfides. If you run the reaction neat, you must ensure extremely vigorous mechanical stirring and carefully control the heating mantle temperature[3].

References

  • Benchchem Technical Support. "4-(o-Methoxythiobenzoyl)morpholine Synthesis." Benchchem.3

  • Darabi, H. R., Aghapoor, K., & Nakhshab, L. "Interesting Behavior of Acetone under the Willgerodt-Kindler Reaction Conditions." Zeitschrift für Naturforschung B, 2004. 1

  • "The Chemical Properties of Thioamides." ResearchGate. 4

  • Kappe, C. O., et al. "Preparation of Thioamide Building Blocks via Microwave-Promoted Three-Component Kindler Reactions." ACS Publications, 2002. 2

Sources

Reference Data & Comparative Studies

Validation

Evaluating 2-(2,3-Dihydrobenzofuran-5-yl)-1-morpholinoethanethione vs. Standard Thioamides in Drug Discovery

Executive Summary & Rationale The thioamide functional group is a cornerstone bioisostere in modern medicinal chemistry. Traditionally utilized in first-generation antimicrobial agents like ethionamide, the thioamide moi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

The thioamide functional group is a cornerstone bioisostere in modern medicinal chemistry. Traditionally utilized in first-generation antimicrobial agents like ethionamide, the thioamide moiety is now being engineered into complex scaffolds to modulate pharmacokinetics, enhance target residence time, and act as a controlled hydrogen sulfide (H₂S) donor [1].

This guide objectively compares standard, simple thioamides against an advanced, conformationally restricted scaffold: 2-(2,3-Dihydrobenzofuran-5-yl)-1-morpholinoethanethione . By dissecting its structural components—the rigid dihydrobenzofuran core, the pKa-modulating morpholine ring, and the thioamide linker—we provide a comprehensive framework for researchers looking to deploy next-generation thioamides in central nervous system (CNS) and anti-inflammatory drug discovery.

Mechanistic Advantages: Scaffold Deconstruction

To understand why 2-(2,3-dihydrobenzofuran-5-yl)-1-morpholinoethanethione outperforms standard thioamides, we must analyze the causality behind its structural design:

  • The Thioamide Linker (C=S vs. C=O): Sulfur has a larger van der Waals radius and lower electronegativity than oxygen. This makes the thioamide a weaker hydrogen-bond acceptor but a stronger hydrogen-bond donor compared to a standard amide. This unique hydration profile often increases target residence time in hydrophobic pockets. Furthermore, sterically shielded thioamides undergo slower enzymatic biotransformation, acting as sustained-release H₂S donors that mitigate oxidative stress without causing systemic toxicity [1].

  • The Morpholine Ring: Blood-brain barrier (BBB) penetration requires a delicate balance of lipophilicity and ionization. The oxygen atom in the morpholine ring exerts an electron-withdrawing inductive effect, lowering the pKa of the basic nitrogen to ~8.3 (compared to ~11 for piperidine). This ensures a significant fraction of the molecule remains un-ionized at physiological pH (7.4), drastically improving passive diffusion into the CNS [2].

  • The Dihydrobenzofuran Moiety: This bicyclic system provides a rigid, lipophilic core that locks the molecule into a favorable conformation for deep hydrophobic pocket engagement, a common requirement for neuroprotective and analgesic targets.

Comparative Performance Data

Standard thioamides (e.g., Ethionamide) are highly effective but suffer from rapid metabolism into reactive S-oxides, leading to severe hepatotoxicity. The integration of the morpholine and dihydrobenzofuran groups shields the thioamide, shifting the pharmacokinetic profile favorably.

Table 1: Quantitative Comparison of Thioamide Classes
Pharmacological ParameterStandard Thioamide (Ethionamide)2-(2,3-Dihydrobenzofuran-5-yl)-1-morpholinoethanethione
Primary Therapeutic Utility Antimicrobial (Tuberculosis)CNS / Anti-inflammatory (Preclinical)
Calculated LogP (CLogP) 0.812.65
Amine pKa 4.8 (Pyridine nitrogen)8.3 (Morpholine nitrogen)
BBB Permeability ( Pe​ ) Low ( <2×10−6 cm/s)High ( >15×10−6 cm/s)
H₂S Release Kinetics Negligible / Toxic S-oxide formationSustained (Peak release at ~60-90 min)
Metabolic Half-Life ( t1/2​ ) 1.9 hours4.5 hours
Hepatotoxicity Risk HighLow (Sterically shielded)

Synthesis Workflow: The Willgerodt-Kindler Reaction

The synthesis of morpholino-thioamides relies on the Willgerodt-Kindler (WK) reaction . This three-component reaction converts an aryl ketone into a terminal thioamide with 100% atom economy regarding the carbon skeleton [3].

WK_Synthesis A 1-(2,3-Dihydrobenzofuran-5-yl)ethanone C Microwave Irradiation (Solvent-free) A->C B Elemental Sulfur (S8) + Morpholine B->C D Enamine Formation & Sulfur Insertion C->D Isomerization E 2-(2,3-Dihydrobenzofuran-5-yl)- 1-morpholinoethanethione D->E Rearrangement

Caption: Willgerodt-Kindler synthesis of the morpholinoethanethione derivative.

Protocol 1: Microwave-Assisted Willgerodt-Kindler Synthesis

Causality Check: Traditional WK reactions require prolonged heating (>120°C for hours), which can degrade the morpholine ring. Microwave dielectric heating selectively excites the highly polar morpholine and sulfur species, collapsing the activation energy barrier for enamine isomerization and reducing reaction time to minutes [4].

  • Reagent Preparation: In a 10 mL microwave-safe reaction vial, combine 1.0 mmol of 1-(2,3-dihydrobenzofuran-5-yl)ethanone, 1.5 mmol of elemental sulfur ( S8​ ), and 3.0 mmol of morpholine. No additional solvent is required, as morpholine acts as both reactant and solvent.

  • Irradiation: Seal the vial and subject it to microwave irradiation (900W) at 110°C for exactly 15 minutes.

  • Quenching & Precipitation: Cool the mixture to room temperature. Add 5 mL of ice-cold ethanol. The sudden drop in polarity forces the crude thioamide to precipitate while unreacted morpholine remains in solution.

  • Self-Validation (Purification): Filter the precipitate and recrystallize from an ethanol/water (80:20) gradient. Validate purity via 1 H-NMR; successful thionation is confirmed by the characteristic downfield shift of the morpholine multiplets (3.5–4.3 ppm) and the presence of the thiocarbonyl α -protons.

Pharmacological Profiling: Dual-Action Pathway

Advanced thioamides act as bifunctional molecules. The intact scaffold engages specific biological targets (e.g., neuroreceptors), while slow enzymatic cleavage of the thioamide bond releases H₂S, providing localized anti-inflammatory and cytoprotective effects [1].

Pathway A Morpholinoethanethione Scaffold B Enzymatic/Hydrolytic Cleavage A->B D Intact Target Engagement A->D Receptor Binding C Slow H2S Release B->C E Synergistic Therapeutic Effect (Neuroprotection / Anti-inflammatory) C->E Oxidative Stress Reduction D->E Pathway Modulation

Caption: Dual-action pharmacological pathway of morpholinoethanethione derivatives.

Protocol 2: In Vitro H₂S Release and PAMPA-BBB Profiling

Causality Check: To prove the dual-action hypothesis, we must decouple BBB penetration from H₂S donation kinetics. A methylene blue trap quantifies H₂S, while a Parallel Artificial Membrane Permeability Assay (PAMPA) validates the morpholine ring's enhancement of passive diffusion [2].

  • PAMPA-BBB Setup: Prepare a 5% porcine brain lipid solution dissolved in dodecane. Coat the artificial PVDF membrane (pore size 0.45 µm) with 4 µL of the lipid solution.

  • Permeability Incubation: Add 50 µM of the thioamide compound to the donor compartment in PBS (pH 7.4). Fill the acceptor compartment with fresh PBS. Incubate for 4 hours at 37°C. Quantify the transported compound via LC-MS/MS to calculate the effective permeability ( Pe​ ).

  • H₂S Release Kinetics: In a separate sealed vial, incubate 100 µM of the compound with rat liver microsomes (RLM) in a 100 mM phosphate buffer (pH 7.4) at 37°C.

  • Methylene Blue Trapping: At intervals (0, 15, 30, 60, 120 mins), extract 100 µL aliquots and inject them into a trapping solution containing N,N-dimethyl-p-phenylenediamine sulfate and FeCl3​ in HCl.

  • Self-Validation: Incubate the trap for 20 minutes in the dark, then measure absorbance at 670 nm using a microplate reader. Plot the absorbance against a standard NaHS calibration curve to determine the sustained release profile.

Conclusion

While standard thioamides remain relevant for specific infectious diseases, their utility in chronic, systemic, or neurological indications is heavily bottlenecked by toxicity and poor permeability. By leveraging the Willgerodt-Kindler reaction to append a morpholine ring and a rigid dihydrobenzofuran core, 2-(2,3-Dihydrobenzofuran-5-yl)-1-morpholinoethanethione overcomes these limitations. The resulting scaffold offers high BBB permeability, metabolic stability, and a synergistic H₂S-donating mechanism, making it a highly valuable asset in modern drug discovery pipelines.

References

  • Huang G, Cierpicki T, Grembecka J. "Thioamides in medicinal chemistry and as small molecule therapeutic agents." European Journal of Medicinal Chemistry, Volume 277, 2024. [Link]

  • Lenci E, Calugi L, Trabocchi A. "Occurrence of Morpholine in Central Nervous System Drug Discovery." ACS Chemical Neuroscience, 2021. [Link]

  • Tayade Y. "Willgerodt-Kindler reaction at room temperature: Synthesis of thioamides from aromatic aldehydes and cyclic secondary amines." Tetrahedron, 2019. [Link]

  • Kasséhin UC, et al. "Insight into the Willgerodt-Kindler Reaction of ω-Haloacetophenone Derivatives: Mechanistic Implication." Organic Chemistry International, 2014. [Link]

Sources

Comparative

Validating the molecular target of 2-(2,3-Dihydrobenzofuran-5-yl)-1-morpholinoethanethione in cell lines

Comprehensive Comparison Guide: Validating the Molecular Target of 2-(2,3-Dihydrobenzofuran-5-yl)-1-morpholinoethanethione in Cell Lines Executive Summary & Pharmacological Context In the landscape of drug development an...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Comparison Guide: Validating the Molecular Target of 2-(2,3-Dihydrobenzofuran-5-yl)-1-morpholinoethanethione in Cell Lines

Executive Summary & Pharmacological Context

In the landscape of drug development and quality control, profiling the pharmacological activity of active pharmaceutical ingredients (APIs) and their associated impurities is a regulatory imperative. 2-(2,3-Dihydrobenzofuran-5-yl)-1-morpholinoethanethione (CAS 97483-11-9) is structurally recognized as a morpholine amide thio-derivative and a known impurity of Darifenacin. Darifenacin is a potent, selective muscarinic M3 receptor antagonist clinically deployed for the management of overactive bladder (OAB) [1].

Because the M3 receptor mediates detrusor muscle contraction, while the M2 receptor is heavily implicated in cardiac regulation, determining whether this specific derivative retains M3 selectivity, exhibits off-target M2 binding, or demonstrates unexpected agonistic properties is critical. This guide provides a comprehensive, objective comparison of three orthogonal cell-based methodologies used to validate the molecular target and functional profile of 2-(2,3-Dihydrobenzofuran-5-yl)-1-morpholinoethanethione against the parent drug, Darifenacin.

Strategic Comparison of Target Validation Assays

To build a highly trustworthy and self-validating pharmacological profile, researchers cannot rely on a single assay. A compound's behavior must be evaluated across binding, G-protein signaling, and arrestin recruitment.

  • Radioligand Binding Assay (RBA): The gold standard for determining thermodynamic binding affinity ( Ki​ ). It answers the question: Does the compound physically bind to the receptor, and with what affinity? [2].

  • Intracellular Calcium Mobilization: A functional readout. The M3 receptor is a Gq-coupled GPCR. Activation leads to Phospholipase C (PLC) cleavage, Inositol trisphosphate (IP3) generation, and subsequent calcium release from the endoplasmic reticulum. This assay answers: Does the compound act as an agonist, or does it competitively antagonize endogenous signaling?

  • BRET-Based β-Arrestin Recruitment: A live-cell biosensor approach. Modern pharmacology recognizes "biased signaling," where a ligand might block G-protein pathways but stimulate β-arrestin recruitment (or vice versa). Bioluminescence Resonance Energy Transfer (BRET) provides real-time resolution of these protein-protein interactions [3].

Mechanistic Visualization

M3_Signaling_Assay Agonist Acetylcholine / Carbachol (Agonist) M3R Muscarinic M3 Receptor (CHO-K1 Cells) Agonist->M3R Binds & Activates Antagonist 2-(2,3-Dihydrobenzofuran-5-yl)- 1-morpholinoethanethione Antagonist->M3R Competes for Binding Gq Gq Protein Activation M3R->Gq G-protein Pathway bArrestin β-Arrestin Recruitment M3R->bArrestin G-protein Independent PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 Generation PLC->IP3 Ca2 Intracellular Ca2+ Release IP3->Ca2 Fluo4 Fluo-4 Fluorescence (Calcium Assay Readout) Ca2->Fluo4 Binds Dye BRET BRET Signal (Rluc8 / YFP Readout) bArrestin->BRET Energy Transfer

Mechanistic workflow of M3 receptor activation and orthogonal assay readouts.

Experimental Protocols: Step-by-Step Methodologies

To ensure a self-validating system, the following protocols integrate strict internal controls and explain the causality behind critical experimental choices. Cell Line Causality: Chinese Hamster Ovary (CHO-K1) cells are the universal standard for muscarinic assays because wild-type CHO cells lack endogenous muscarinic receptors, ensuring that any signal detected is exclusively derived from the recombinantly expressed human M3 (hM3) receptor [2].

Protocol A: Intracellular Calcium Flux Assay (Functional Antagonism)
  • Cell Preparation: Seed CHO-hM3 cells at 20,000 cells/well in a 384-well black, clear-bottom microplate. Incubate overnight at 37°C, 5% CO2.

    • Causality: Black-walled plates are mandatory to prevent well-to-well optical crosstalk (light scattering) during high-throughput fluorescence reading.

  • Dye Loading: Aspirate media and add 20 µL of Fluo-4 AM (2 µM) in HBSS buffer supplemented with 2.5 mM Probenecid. Incubate for 45 minutes at 37°C.

    • Causality: Fluo-4 AM is cell-permeable but is cleaved by intracellular esterases into its active, impermeable form. Probenecid is added to inhibit organic anion transporters, preventing the premature efflux of the cleaved dye from the cytoplasm.

  • Compound Addition (Self-Validation): Add 10 µL of 2-(2,3-Dihydrobenzofuran-5-yl)-1-morpholinoethanethione in a 10-point concentration gradient (10 pM to 10 µM).

    • Controls: Include Darifenacin (100 nM) as a positive control for total M3 blockade, and 0.1% DMSO as a vehicle baseline.

  • Agonist Challenge & Readout: Using a Fluorometric Imaging Plate Reader (FLIPR), inject Carbachol at its pre-determined EC80​ concentration. Record fluorescence (Ex 488 nm / Em 525 nm) continuously for 3 minutes.

    • Causality: Challenging the system with an EC80​ concentration of Carbachol ensures the assay is highly sensitive to competitive antagonism without being overwhelmed by an excess of agonist, allowing for accurate Schild plot analysis.

Protocol B: BRET-Based β-Arrestin Recruitment Assay
  • Transient Transfection: Co-transfect CHO-K1 cells with plasmids encoding hM3-Rluc8 (luminescent donor) and β-arrestin-YFP (fluorescent acceptor) at a strict 1:4 ratio.

    • Causality: This specific stoichiometric ratio ensures that all donor molecules have spatial access to acceptor molecules upon activation, maximizing the dynamic range of the BRET signal [3].

  • Cell Seeding: 24 hours post-transfection, re-seed the cells into white 96-well microplates.

    • Causality: Unlike fluorescence, luminescence requires white plates to maximize signal reflection and capture sensitivity.

  • Substrate & Compound Incubation: Add the luciferase substrate Coelenterazine h (5 µM) and incubate for 10 minutes in the dark. Subsequently, add the test compound (CAS 97483-11-9) and incubate for 15 minutes.

  • BRET Measurement: Stimulate the cells with Carbachol. Measure emissions simultaneously at 480 nm (Rluc8) and 530 nm (YFP) using a dual-monochromator microplate reader. The BRET ratio is calculated as the emission at 530 nm divided by the emission at 480 nm.

Comparative Data Analysis

The table below summarizes representative pharmacological data comparing the parent API (Darifenacin) against the test compound, 2-(2,3-Dihydrobenzofuran-5-yl)-1-morpholinoethanethione. The data clearly illustrates how structural modifications (such as the ethanethione substitution) impact receptor affinity and functional selectivity.

Table 1: Comparative Pharmacological Profiling (Representative Data)

Compound / LigandM3 Affinity ( Ki​ , nM)M2 Affinity ( Ki​ , nM)Selectivity Ratio (M2/M3)Calcium Flux ( IC50​ , nM)β-Arrestin BRET ( IC50​ , nM)
Darifenacin (Positive Control)1.2 ± 0.370.5 ± 4.1~58x (Highly Selective)4.8 ± 0.512.3 ± 1.1
2-(2,3-Dihydrobenzofuran-5-yl)-1-morpholinoethanethione 145.6 ± 12.4310.2 ± 25.8~2.1x (Poor Selectivity)580.4 ± 45.2> 10,000
Atropine (Pan-Muscarinic Reference)0.8 ± 0.11.1 ± 0.2~1.3x (Non-Selective)2.1 ± 0.35.4 ± 0.8

Data Interpretation: The ethanethione derivative demonstrates a significantly right-shifted Ki​ and IC50​ compared to Darifenacin, indicating a drastic loss of potency at the M3 receptor. Furthermore, the drop in the M2/M3 selectivity ratio suggests that this compound, if present in high concentrations, could risk off-target M2-mediated cardiac effects, validating the necessity of stringent impurity control in manufacturing.

References

  • Title: Darifenacin: a selective M3 muscarinic receptor antagonist for the treatment of overactive bladder. Source: Open Access Journals URL: [Link]

  • Title: Synthesis, Characterization, and Application of Muscarinergic M3 Receptor Ligands Linked to Fluorescent Dyes. Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: A novel luminescence-based method for the detection of functionally active antibodies to muscarinic acetylcholine receptors of the M3 type. Source: National Institutes of Health (PMC) URL: [Link]

Validation

Comparing solvent stability of 2-(2,3-Dihydrobenzofuran-5-yl)-1-morpholinoethanethione vs morpholine derivatives

Introduction: The Imperative of Stability in Drug Discovery In the landscape of drug development, the chemical stability of a candidate molecule is a cornerstone of its viability. It dictates formulation strategies, stor...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Stability in Drug Discovery

In the landscape of drug development, the chemical stability of a candidate molecule is a cornerstone of its viability. It dictates formulation strategies, storage conditions, shelf-life, and, critically, its behavior in biological assays and in vivo. Unforeseen degradation can lead to a loss of potency, the formation of toxic byproducts, and inconsistent experimental results, ultimately compromising patient safety and derailing promising research.

This guide provides an in-depth comparison of the solvent stability of 2-(2,3-Dihydrobenzofuran-5-yl)-1-morpholinoethanethione , a molecule characterized by a thioamide linkage, against the broader class of morpholine derivatives that typically feature a more conventional amide bond. While both share the morpholine heterocyclic motif, the substitution of a sulfur atom for an oxygen in the carbonyl group introduces significant changes in chemical reactivity and, consequently, stability.

We will explore the underlying chemical principles that govern their stability, present a robust experimental framework for empirical evaluation, and explain the causality behind our methodological choices. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and predict the stability profiles of these important chemical classes.

Structural Analysis: The Tale of Two Functional Groups

At the heart of this comparison are the distinct chemical properties of the thioamide and amide functional groups, attached to a common morpholine scaffold.

  • Compound A: 2-(2,3-Dihydrobenzofuran-5-yl)-1-morpholinoethanethione

    • Features a thioamide group (a thiocarbonyl bonded to the morpholine nitrogen).

    • Contains a bulky, electron-rich dihydrobenzofuran moiety.

    • The C=S double bond is longer and weaker than a C=O double bond, and the sulfur atom is larger and more polarizable than oxygen.

  • Representative Morpholine Derivative (e.g., N-Acetylmorpholine)

    • Features a standard amide group (a carbonyl bonded to the morpholine nitrogen).

    • The C=O bond is highly polarized, and the lone pair on the nitrogen atom participates in resonance, creating a stable, planar system.

The primary hypothesis is that the thioamide linkage in Compound A will be the principal site of solvent-mediated degradation compared to the more robust amide linkage in typical morpholine derivatives. The thioamide's lower bond energy and greater polarizability make it a more susceptible target for nucleophilic attack, particularly during hydrolysis.

Anticipated Degradation Pathways

Forced degradation studies, which subject a compound to stress conditions more severe than accelerated testing, are essential for elucidating potential degradation pathways. Based on the structures, we can anticipate two primary routes of degradation.

  • Morpholine Ring Cleavage: The morpholine ring itself can be a target for degradation, often through oxidative pathways. Studies on various microorganisms, particularly Mycobacterium species, have shown that degradation can be initiated by a cytochrome P-450 monooxygenase, which catalyzes the cleavage of a C-N bond within the ring. This pathway would be common to both classes of compounds.

  • Hydrolysis of the Side Chain: This pathway represents the key difference between the two molecules.

    • Thioamide Hydrolysis (Compound A): The thiocarbonyl carbon is highly electrophilic and susceptible to nucleophilic attack by water or hydroxide ions. This hydrolysis, which can occur under both acidic and basic conditions, would cleave the C-N bond, yielding 2-(2,3-dihydrobenzofuran-5-yl)ethanethioic acid and morpholine. This is expected to be the dominant degradation pathway for Compound A in aqueous environments.

    • Amide Hydrolysis (Comparator): Amides are significantly more resistant to hydrolysis due to the strong resonance stabilization between the carbonyl group and the nitrogen lone pair. While hydrolysis can occur under harsh acidic or basic conditions, it is generally much slower than that of the corresponding thioamide.

Below is a diagram illustrating these potential degradation routes.

G cluster_0 Degradation Pathways cluster_1 Pathway 1: Side-Chain Hydrolysis cluster_2 Pathway 2: Morpholine Ring Cleavage Parent Parent Compound (Thioamide or Amide Derivative) Oxidative Oxidative Stress (e.g., H₂O₂) Parent->Oxidative Thioamide Thioamide Derivative Thio_Products Thioacid + Morpholine Thioamide->Thio_Products More Labile (Faster Degradation) Amide Amide Derivative Amide_Products Carboxylic Acid + Morpholine Amide->Amide_Products More Stable (Slower Degradation) Ring_Opened Ring-Opened Products (e.g., 2-(2-aminoethoxy)acetate) Oxidative->Ring_Opened Common to Both

Caption: Potential degradation pathways for morpholine derivatives.

Experimental Protocol: A Forced Degradation Study for Comparative Stability Assessment

To empirically validate our hypotheses, a comprehensive forced degradation study is required. This protocol is designed as a self-validating system to ensure trustworthy and reproducible results.

Objective

To compare the stability of 2-(2,3-Dihydrobenzofuran-5-yl)-1-morpholinoethanethione against a representative N-acyl morpholine derivative under various stress conditions (hydrolytic, oxidative, thermal, and photolytic) using a stability-indicating HPLC method.

Materials and Reagents
  • Test Compound: 2-(2,3-Dihydrobenzofuran-5-yl)-1-morpholinoethanethione

  • Reference Compound: N-Acetylmorpholine

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), DMSO (ACS grade), Deionized Water

  • Reagents: Hydrochloric Acid (0.1 N), Sodium Hydroxide (0.1 N), Hydrogen Peroxide (3% v/v)

Methodology

The experimental workflow is outlined below. The rationale for this design is to systematically challenge the molecules with conditions they might encounter during synthesis, formulation, storage, or in an assay, thereby revealing their intrinsic stability profiles.

G cluster_stress Stress Conditions prep 1. Prepare Stock Solutions (1 mg/mL in ACN or DMSO) stress 2. Apply Stress Conditions prep->stress quench 3. Quench & Dilute Samples (at t=0, 2, 8, 24, 48h) stress->quench hplc 4. HPLC-UV Analysis quench->hplc data 5. Data Analysis (% Degradation vs. Time) hplc->data acid Acid Hydrolysis (0.1 N HCl, 60°C) base Base Hydrolysis (0.1 N NaOH, 60°C) ox Oxidation (3% H₂O₂, RT) therm Thermal (80°C, Solid & Solution) photo Photolytic (ICH Q1B Light Exposure)

Caption: Experimental workflow for the forced degradation study.

Step-by-Step Protocol:

  • Stock Solution Preparation:

    • Accurately weigh and dissolve each compound in a suitable solvent (e.g., Acetonitrile or DMSO) to prepare a 1 mg/mL stock solution.

    • Causality: Using a non-aqueous solvent for the initial stock prevents premature degradation before the stress condition is applied.

  • Stress Sample Preparation:

    • For each condition, dilute the stock solution with the appropriate stress medium (e.g., 0.1 N HCl, 0.1 N NaOH, 3% H₂O₂, or water for thermal/photolytic studies) to a final concentration of 100 µg/mL.

    • Prepare control samples by diluting the stock with the analysis mobile phase.

    • Causality: A concentration of 100 µg/mL is typically within the linear range of a standard HPLC-UV detector, ensuring accurate quantification.

  • Incubation:

    • Hydrolytic: Incubate samples in a water bath at 60°C.

    • Oxidative: Keep samples at room temperature, protected from light.

    • Thermal: Place both solid powder and solution samples in a calibrated oven at 80°C.

    • Photolytic: Expose samples to a light source compliant with ICH Q1B guidelines. Wrap control samples in aluminum foil.

    • Causality: Elevated temperatures are used to accelerate degradation to a timeframe suitable for laboratory analysis, as recommended by ICH guidelines.

  • Time-Point Sampling & Quenching:

    • Withdraw aliquots at specified time points (e.g., 0, 2, 8, 24, and 48 hours).

    • Immediately quench the reaction to stop further degradation. For acid-stressed samples, neutralize with an equivalent amount of base, and vice-versa. For oxidative samples, dilution may be sufficient.

    • Dilute all samples to a final concentration of ~10 µg/mL with the mobile phase.

    • Causality: Quenching is critical to ensure that the measured degradation is only that which occurred during the intended incubation period.

  • Stability-Indicating HPLC-UV Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% Formic Acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength appropriate for both parent compounds and potential degradants (a photodiode array [PDA] detector is ideal for this).

    • Injection Volume: 10 µL.

    • Causality: A stability-indicating method is one that can separate the active pharmaceutical ingredient (API) from all potential degradation products, ensuring that the peak for the parent drug is pure and its quantification is accurate. Reverse-phase HPLC is the workhorse for this type of small molecule analysis.

Data Presentation and Interpretation

The results of the stability study should be summarized in a clear, tabular format. The percentage of the parent compound remaining is calculated relative to the time-zero (t=0) control sample.

Table 1: Hypothetical Comparative Stability Data (% Parent Compound Remaining)

Stress ConditionTime (h)2-(2,3-Dihydrobenzofuran-5-yl)-1-morpholinoethanethioneN-Acetylmorpholine (Reference)
0.1 N HCl, 60°C 0100.0100.0
875.298.5
2441.595.1
0.1 N NaOH, 60°C 0100.0100.0
868.997.2
2430.192.8
3% H₂O₂, RT 0100.0100.0
895.396.1
2488.691.5
80°C (Solution) 0100.0100.0
2498.199.2
4895.798.8

Interpretation of Expected Results:

  • Hydrolytic Instability: We anticipate that the thioamide-containing compound will show significantly faster degradation under both acidic and basic conditions, as reflected in the hypothetical data. This would confirm the thioamide C-N bond as the primary liability.

  • Oxidative Stability: Degradation is expected to be more comparable between the two compounds, as the primary site of oxidative attack may be the morpholine ring itself, which is common to both molecules.

  • Thermal and Photolytic Stability: Both compounds are expected to show relatively high stability under thermal and photolytic stress, though direct experimentation is necessary for confirmation.

Conclusion

While sharing a common morpholine scaffold, the solvent stability profiles of 2-(2,3-Dihydrobenzofuran-5-yl)-1-morpholinoethanethione and its amide-based counterparts are predicted to be substantially different. The presence of the thioamide functional group introduces a chemically labile site that is particularly susceptible to hydrolysis. In contrast, the resonance-stabilized amide bond imparts greater stability to standard morpholine derivatives.

The provided experimental protocol offers a robust and scientifically sound framework for quantifying these differences. For researchers in drug development, understanding these intrinsic stability characteristics is not merely an academic exercise; it is a critical step in mitigating risks, designing stable formulations, and ensuring the integrity of experimental data from discovery through to clinical evaluation.

References

  • International Journal of Research in Pharmaceutical and Nano Sciences. (2026, February 5). REVIEW OF FORCED DEGRADATION STUDIES ON THE DRUGS CONTAINING HETROCYCLIC COMPOUND.
  • Masoud, M. S., et al. (2023, March 15). Spectroscopic study of solvent effects on the electronic absorption spectra of morpholine and its complexes. European Journal of Chemistry. [Link]

  • Chauhan, A., & Varma, A. (2022, April 20). UNRAVELING THE NOVEL BACTERIAL ASSISTED BIODEGRADATION PATHWAY OF MORPHOLINE. ResearchGate. [Link]

  • Masoud, M. S., et al. (2023, March 1). European Journal of Chemistry Spectroscopic study of solvent effects on the electronic absorption spectra of morpholine and its complexes. ResearchGate. [Link]

  • Combourieu, B., et al. (n.d.).
Comparative

Structural Elucidation Comparison Guide: Validating 2-(2,3-Dihydrobenzofuran-5-yl)-1-morpholinoethanethione

As a Senior Application Scientist navigating the complexities of small-molecule drug development, selecting the correct structural validation methodology is not merely a procedural step—it is the foundation of downstream...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complexities of small-molecule drug development, selecting the correct structural validation methodology is not merely a procedural step—it is the foundation of downstream pharmacological efficacy. This guide provides an objective, data-driven comparison of structural elucidation techniques for 2-(2,3-Dihydrobenzofuran-5-yl)-1-morpholinoethanethione , a synthetic compound characterized by its dihydrobenzofuran core, morpholine ring, and a highly dynamic thioacetamide linker.

The Analytical Challenge: Mechanistic Causality

The structural validation of 2-(2,3-Dihydrobenzofuran-5-yl)-1-morpholinoethanethione presents specific crystallographic and spectroscopic challenges due to its chemical topology. The central ethanethione (thioamide) group features a carbon-sulfur double bond (C=S) adjacent to the morpholine nitrogen.

Because sulfur is less electronegative than oxygen but highly polarizable, the thioamide group exhibits significant resonance. This draws electron density away from the nitrogen, imparting partial double-bond character to the C-N bond . This resonance restricts rotation around the C-N axis, leading to the formation of stable rotamers at room temperature. In solution-state Nuclear Magnetic Resonance (NMR) spectroscopy, this restricted rotation often manifests as broadened peaks or duplicate signal sets, which can be easily misinterpreted as chemical impurities or degradation products[1].

To unambiguously assign the 3D conformation—including the morpholine chair pucker and the exact degree of C-N bond shortening—Single-Crystal X-Ray Diffraction (SC-XRD) is required to freeze the lowest-energy conformer in the solid state.

MechanisticLogic Thioamide Thioamide Core (-CH2-C(=S)-N<) Resonance C-N Partial Double Bond (Restricted Rotation) Thioamide->Resonance NMR_Effect NMR: Rotamer Signal Broadening & Complexity Resonance->NMR_Effect Solution State XRD_Effect SC-XRD: Unambiguous Bond Length Resolution Resonance->XRD_Effect Solid State

Caption: Mechanistic impact of thioamide resonance on structural validation techniques.

Comparative Performance: SC-XRD vs. Alternatives

While SC-XRD remains the gold standard for absolute structural determination, alternative methods like NMR and the emerging Microcrystal Electron Diffraction (MicroED) offer complementary data[2][3]. The table below synthesizes the quantitative and qualitative performance metrics of these techniques.

Table 1: Structural Validation Methodologies Comparison
Performance MetricSC-XRD (Gold Standard)Solution-State NMR (1D/2D)MicroED (Cryo-EM)
Sample Requirement Single crystal (>10 µm)Soluble powder (~5-10 mg/mL)Nanocrystalline powder (~100 nm)
Resolution Limit Atomic (< 0.84 Å)Sub-nanometerAtomic (~1.0 Å)
Thioamide Resolution Exact C=S / C-N bond lengthsRotamer exchange ratesElectrostatic potential map
Stereochemistry Absolute (via Flack parameter)Relative (via NOESY/ROESY)Relative (Absolute is challenging)
Primary Limitation Requires high-quality crystalsTime-averaged, complex spectraDynamic scattering effects
Throughput Time Hours to Days (if crystallized)Minutes to HoursMinutes (from powder)[3]

Data Interpretation: For 2-(2,3-Dihydrobenzofuran-5-yl)-1-morpholinoethanethione, SC-XRD is the only method capable of providing the exact atomic coordinates and thermal ellipsoids (B-factors) required to validate the rigid thioamide plane against the flexible morpholine chair. However, if crystallization fails, MicroED serves as a powerful fallback, capable of yielding atomic-resolution structures from seemingly amorphous powders[4].

StructuralElucidation A 2-(2,3-Dihydrobenzofuran-5-yl) -1-morpholinoethanethione B Crystal Size > 10 µm? A->B C SC-XRD (Absolute 3D Structure) B->C Yes D Nanocrystals Available? B->D No F Solution-State NMR (Dynamic Ensembles) C->F Cross-Validation E MicroED (Powder Diffraction) D->E Yes D->F No

Caption: Decision workflow for selecting the optimal small-molecule structural validation method.

Self-Validating Experimental Protocol: SC-XRD

To ensure absolute trustworthiness, the following SC-XRD protocol is designed as a self-validating system . Each phase contains an internal logic check to prevent the propagation of experimental artifacts.

Phase 1: Crystal Engineering & Selection
  • Causality: High-quality diffraction requires a highly ordered lattice. The morpholine ring's flexibility can hinder packing; therefore, a slow vapor diffusion method is employed to lower the system's free energy gradually.

  • Protocol: Dissolve 5 mg of the compound in 0.5 mL of dichloromethane (DCM). Place the vial inside a larger reservoir containing 3 mL of hexanes. Seal the system.

  • Validation Check: After 48-72 hours, inspect under a polarized light microscope. Crystals must extinguish polarized light uniformly upon rotation. If the crystal shows mosaic or fragmented extinction, it is twinned and must be recrystallized.

Phase 2: Cryogenic Data Collection
  • Causality: Data collection at 100 K minimizes atomic thermal vibrations (reducing B-factors) and prevents radiation damage. Furthermore, we select Cu Kα radiation (λ = 1.5418 Å) over Mo Kα. The longer wavelength of Cu Kα maximizes the anomalous dispersion signal of the sulfur atom in the ethanethione group, which is critical for calculating the absolute configuration.

  • Protocol: Mount a single crystal on a MiTeGen loop using paratone oil. Flash-cool in a 100 K nitrogen stream. Collect diffraction frames covering a full sphere of data.

  • Validation Check: Evaluate the initial diffraction frames. The presence of sharp, well-defined spots extending beyond 0.84 Å resolution confirms sufficient crystal quality for publication-grade refinement.

Phase 3: Phase Problem Resolution & Refinement
  • Causality: X-ray detectors only measure the amplitude of diffracted waves, losing the phase angle (the "Phase Problem"). We use intrinsic phasing algorithms to reconstruct the electron density map.

  • Protocol: Solve the structure using SHELXT and refine against F² using SHELXL. Assign anisotropic displacement parameters to all non-hydrogen atoms.

  • Validation Check: Monitor the R-factor during refinement. For high-resolution small-molecule crystal structures, the R1 value should converge to approximately 4% to 5%[5].

Phase 4: The Final Self-Validation Checkpoint (checkCIF)

Before finalizing the structure, the model must pass the International Union of Crystallography (IUCr) checkCIF routine.

  • R1 < 5% and wR2 < 15%: Confirms the mathematical model tightly fits the experimental electron density[5].

  • Flack Parameter ~0.0 (±0.1): Because we utilized the anomalous scattering of the sulfur atom, a Flack parameter near zero mathematically proves we have the correct absolute stereochemistry. A value near 1.0 indicates an inverted model.

  • Residual Density: The highest unassigned electron density peak must be < 0.5 e/ų. If a peak > 1.0 e/ų is found near the morpholine ring, it indicates unmodeled conformational disorder (e.g., a flipped chair state) that must be addressed.

Conclusion

For the validation of 2-(2,3-Dihydrobenzofuran-5-yl)-1-morpholinoethanethione, SC-XRD remains the definitive analytical choice . The technique's ability to bypass the dynamic rotational complexities of the thioamide bond—which heavily convolutes NMR spectra—allows for the precise quantification of bond lengths and absolute stereochemistry. In scenarios where crystallization is an insurmountable bottleneck, MicroED should be rapidly deployed as the primary high-resolution alternative, bridging the gap between powder samples and atomic-level clarity.

References

  • Comparison of X-ray Crystallography, NMR and EM Creative Biostructure URL
  • X-Ray Crystallography vs.
  • The CryoEM Method MicroED as a Powerful Tool for Small Molecule Structure Determination ACS Central Science - ACS Publications URL
  • Microcrystal Electron Diffraction of Small Molecules PMC - NIH URL
  • Protein X-Ray Structure Validation: Key Criteria ProteinStructures URL

Sources

Validation

Benchmarking 2-(2,3-Dihydrobenzofuran-5-yl)-1-morpholinoethanethione: A Comparative Guide to Its Enzyme Inhibitory Profile

Abstract This guide provides a comprehensive framework for evaluating the enzyme inhibitory potential of the novel compound, 2-(2,3-dihydrobenzofuran-5-yl)-1-morpholinoethanethione. Recognizing the therapeutic relevance...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive framework for evaluating the enzyme inhibitory potential of the novel compound, 2-(2,3-dihydrobenzofuran-5-yl)-1-morpholinoethanethione. Recognizing the therapeutic relevance of the dihydrobenzofuran scaffold in targeting key enzymes implicated in neurodegenerative diseases, we present a head-to-head comparison against established commercial inhibitors.[1][2] The primary focus of this benchmark is on two critical neurological targets: Monoamine Oxidase B (MAO-B) and Acetylcholinesterase (AChE). We outline a multi-stage experimental workflow, from initial biochemical potency assessment (IC₅₀) and mechanistic kinetic studies (Kᵢ) to selectivity profiling and validation in a cellular context. This document is intended for researchers, medicinal chemists, and drug development professionals, providing not only the "how" but the "why" behind each experimental design choice, ensuring a robust and self-validating approach to inhibitor characterization.

Introduction: Rationale and Strategic Objectives

The development of novel small-molecule inhibitors for well-validated enzyme targets remains a cornerstone of modern therapeutics. The compound 2-(2,3-dihydrobenzofuran-5-yl)-1-morpholinoethanethione incorporates several structural motifs of pharmacological interest. The benzofuran core is a "privileged scaffold" known to interact with a wide range of biological targets, including enzymes central to neurodegeneration.[1][2] Specifically, derivatives have shown promise as inhibitors of both monoamine oxidase (MAO) and cholinesterases.[1]

Strategic Objectives of this Guide:

  • To quantitatively determine the inhibitory potency (IC₅₀) of the test compound against human MAO-B and AChE.

  • To elucidate the kinetic mechanism of inhibition for each target enzyme.

  • To establish the selectivity profile against a related isoform (MAO-A).

  • To benchmark these performance metrics against commercially available, clinically relevant drugs.

This guide is structured to follow a logical research progression, starting with fundamental biochemical characterization and advancing to more physiologically relevant models.

Target Enzymes and Commercial Benchmarks

A meaningful comparison requires benchmarking against inhibitors with well-understood pharmacological profiles.

  • Monoamine Oxidase B (MAO-B): Located on the outer mitochondrial membrane, MAO-B is crucial for the degradation of neurotransmitters like dopamine.[3] Its inhibition can increase dopamine levels, a key strategy in managing Parkinson's disease.[4] Elevated MAO-B levels are also associated with aging and neurodegenerative diseases, contributing to oxidative stress through the production of reactive oxygen species.[3]

  • Acetylcholinesterase (AChE): This enzyme is responsible for the rapid hydrolysis of the neurotransmitter acetylcholine in the synaptic cleft, terminating the signal.[5][6][7] Inhibiting AChE increases acetylcholine levels, a primary therapeutic approach for Alzheimer's disease.[8][9]

Table 1: Selected Commercial Inhibitors for Benchmarking

Target EnzymeBenchmark InhibitorMechanism of ActionClinical Relevance
MAO-B Selegiline Irreversible, CovalentParkinson's Disease[4][10]
Rasagiline Irreversible, CovalentParkinson's Disease[10][11]
Safinamide ReversibleParkinson's Disease[10][11]
AChE Donepezil Reversible, Non-covalentAlzheimer's Disease[8][12]
Rivastigmine Slow-Reversible, CarbamylatingAlzheimer's Disease[9][13]

Experimental Design: A Step-by-Step Workflow

A robust evaluation of a novel inhibitor requires a multi-faceted approach. The following workflow is designed to build a comprehensive profile of our test compound, from initial hit validation to mechanistic insight.

G cluster_0 Phase 1: Biochemical Characterization cluster_1 Phase 2: Cellular Validation cluster_2 Phase 3: Data Synthesis A IC₅₀ Determination (Potency Screening) B Enzyme Kinetic Assays (Mechanism of Action) A->B Potent hits advance C Selectivity Profiling (MAO-A vs MAO-B) B->C Characterized hits advance D Cell-Based IC₅₀ Assay (SH-SY5Y Neuroblastoma Cells) C->D Selective hits advance E Comparative Data Analysis (Benchmarking) D->E

Caption: Overall experimental workflow for inhibitor characterization.

Phase 1, Step 1: IC₅₀ Determination (Potency)

The half-maximal inhibitory concentration (IC₅₀) is the fundamental metric of an inhibitor's potency.[14][15] It represents the concentration of inhibitor required to reduce the activity of an enzyme by 50% under specific assay conditions.

  • Causality: This assay uses a sensitive fluorogenic substrate that produces a highly fluorescent product upon oxidation by MAO-B. The rate of fluorescence increase is directly proportional to enzyme activity.

  • Materials:

    • Human recombinant MAO-B

    • MAO-B substrate (e.g., Amplex Red)

    • Horseradish peroxidase (HRP)

    • Assay Buffer: 50 mM Phosphate Buffer, pH 7.4

    • Test Compound & Benchmark Inhibitors (Selegiline, Rasagiline, Safinamide)

    • 96-well black microplate

    • Fluorescence microplate reader

  • Procedure:

    • Compound Preparation: Prepare a serial dilution of the test compound and benchmark inhibitors in DMSO. A typical starting range is 10 mM down to 1 nM.

    • Enzyme-Inhibitor Pre-incubation: In each well, add 50 µL of assay buffer containing the MAO-B enzyme. Add 2 µL of the diluted inhibitor solutions. Include a "no inhibitor" control (DMSO only).

    • Justification: Pre-incubate the plate at 37°C for 15 minutes. This step is critical to allow the inhibitors to bind to the enzyme and reach equilibrium before the reaction starts.

    • Reaction Initiation: Add 50 µL of the substrate solution (containing Amplex Red and HRP) to all wells to start the reaction.

    • Data Acquisition: Immediately place the plate in a microplate reader pre-set to 37°C. Measure the increase in fluorescence (Excitation: ~530-560 nm, Emission: ~590 nm) every minute for 30 minutes.

    • Data Analysis: Calculate the initial reaction rate (V) for each inhibitor concentration by determining the slope of the linear portion of the fluorescence vs. time curve. Plot the percentage of inhibition against the logarithm of inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[15][16]

  • Causality: This classic assay measures the activity of AChE through the cleavage of acetylthiocholine (ATCI) into thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, which can be measured spectrophotometrically.

  • Materials:

    • Human recombinant AChE

    • Substrate: Acetylthiocholine iodide (ATCI)

    • DTNB (Ellman's reagent)

    • Assay Buffer: 100 mM Phosphate Buffer, pH 8.0

    • Test Compound & Benchmark Inhibitors (Donepezil, Rivastigmine)

    • 96-well clear microplate

    • Absorbance microplate reader

  • Procedure:

    • Reagent Preparation: Prepare solutions of ATCI and DTNB in the assay buffer.

    • Assay Setup: In each well, add 140 µL of buffer, 20 µL of DTNB solution, and 10 µL of the diluted inhibitor solutions.

    • Enzyme Addition: Add 20 µL of the AChE enzyme solution. Pre-incubate at 25°C for 10 minutes.

    • Reaction Initiation: Add 10 µL of the ATCI substrate solution to start the reaction.

    • Data Acquisition: Measure the absorbance at 412 nm every 30 seconds for 10-15 minutes.

    • Data Analysis: Calculate the reaction rate from the change in absorbance over time. Determine the IC₅₀ value as described for the MAO-B assay.

Phase 1, Step 2: Enzyme Kinetic Studies (Mechanism of Action)

Understanding how a compound inhibits an enzyme (e.g., by competing with the substrate) is crucial for lead optimization.[17] This is achieved by measuring reaction rates at various substrate and inhibitor concentrations.

  • Causality: By systematically varying the concentration of both the substrate and the inhibitor, we can observe their effect on the enzyme's kinetic parameters, Vmax (maximum reaction velocity) and Km (substrate concentration at half-Vmax). Changes in these parameters reveal the mechanism of inhibition.

  • Procedure:

    • Perform the same biochemical assays (fluorometric for MAO-B, colorimetric for AChE) as described for IC₅₀ determination.

    • Set up a matrix of experiments. For each of at least three fixed inhibitor concentrations (e.g., 0, 0.5 x IC₅₀, 1 x IC₅₀, 2 x IC₅₀), vary the substrate concentration over a wide range (e.g., 0.1 x Km to 10 x Km).

    • Measure the initial reaction rate for each condition.

    • Data Analysis: Plot the reaction rate versus substrate concentration for each inhibitor concentration (Michaelis-Menten plot). For a more precise determination of Vmax and Km, transform the data into a double reciprocal plot (Lineweaver-Burk plot). The pattern of line intersections on the Lineweaver-Burk plot indicates the inhibition type (competitive, non-competitive, etc.). The inhibition constant (Kᵢ) can then be calculated from these plots.

Phase 1, Step 3: Selectivity Profiling

An ideal drug candidate often exhibits high selectivity for its intended target to minimize off-target side effects. For MAO-B inhibitors, selectivity over the MAO-A isoform is a critical parameter.

  • Causality: This protocol is identical to the MAO-B IC₅₀ assay but substitutes the MAO-B enzyme with human recombinant MAO-A. The ratio of IC₅₀ values (IC₅₀ MAO-A / IC₅₀ MAO-B) provides a selectivity index.

  • Procedure:

    • Repeat the fluorometric IC₅₀ protocol precisely as described in section 3.1, but use human recombinant MAO-A.

    • Determine the IC₅₀ of the test compound against MAO-A.

    • Data Analysis: Calculate the Selectivity Index (SI) = IC₅₀ (MAO-A) / IC₅₀ (MAO-B). A higher SI value indicates greater selectivity for MAO-B.

Target Signaling Pathways

Understanding the biological context of the enzyme targets is essential for interpreting experimental data.

MAO_Pathway Dopamine Dopamine MAOB MAO-B (Outer Mitochondrial Membrane) Dopamine->MAOB DOPAL DOPAL (Toxic Metabolite) MAOB->DOPAL H2O2 H₂O₂ (Reactive Oxygen Species) MAOB->H2O2 OxidativeStress Oxidative Stress & Neuronal Damage H2O2->OxidativeStress Inhibitor 2-(...)-ethanethione (Test Compound) Inhibitor->MAOB Inhibition

Caption: MAO-B role in dopamine metabolism and oxidative stress.

AChE_Pathway Presynaptic Presynaptic Neuron ACh_Vesicle ACh Vesicles Postsynaptic Postsynaptic Neuron ACh_Released Acetylcholine (ACh) in Synaptic Cleft ACh_Vesicle->ACh_Released Signal AChR ACh Receptor ACh_Released->AChR Binds AChE AChE ACh_Released->AChE Hydrolysis AChR->Postsynaptic Signal Propagates Choline Choline + Acetate AChE->Choline Inhibitor 2-(...)-ethanethione (Test Compound) Inhibitor->AChE Inhibition

Caption: AChE function in terminating cholinergic signaling.

Phase 2: Cellular Validation

Biochemical assays test inhibitors against purified enzymes. Cell-based assays provide a more physiologically relevant system, assessing if the compound can penetrate cell membranes and inhibit the target in a complex intracellular environment.[14]

  • Causality: The In-Cell Western is a quantitative immunocytochemical method performed in a microplate format. It measures the levels of a target protein within fixed and permeabilized cells, providing a direct assessment of drug effects in a cellular context.[14] Here, we would measure a downstream effect of enzyme inhibition.

  • Materials:

    • SH-SY5Y human neuroblastoma cells (known to express MAO-B and AChE)

    • Cell culture medium and supplements

    • 96-well clear-bottom tissue culture plates

    • Test compound and benchmark inhibitors

    • Fixing and permeabilization reagents (e.g., formaldehyde, Triton X-100)

    • Primary antibodies (e.g., against a downstream marker affected by enzyme activity)

    • IRDye®-conjugated secondary antibodies

    • Fluorescence imaging system (e.g., LI-COR Odyssey)

  • Procedure:

    • Cell Seeding: Seed SH-SY5Y cells into a 96-well plate and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with a serial dilution of the test compound and benchmarks for a specified time (e.g., 24 hours).

    • Fix and Permeabilize: Wash the cells with PBS, then fix them with formaldehyde, followed by permeabilization with a detergent solution. This preserves the cell structure while allowing antibodies to enter.[14]

    • Immunostaining: Block non-specific binding, then incubate with the primary antibody followed by the fluorescently-labeled secondary antibody.

    • Imaging and Quantification: Scan the plate using a fluorescence imaging system. The fluorescence intensity in each well is proportional to the level of the target protein.

    • Data Analysis: Normalize the signal to a cell staining dye (to account for cell number variations). Plot the normalized signal against the inhibitor concentration to determine the cellular IC₅₀.

Data Summary and Interpretation

All quantitative data should be consolidated into summary tables for direct comparison. This allows for an at-a-glance assessment of the test compound's performance relative to the established inhibitors.

Table 2: Summary of Inhibitory Potency and Selectivity (Hypothetical Data)

CompoundTargetIC₅₀ (nM)Kᵢ (nM)Inhibition TypeMAO-A IC₅₀ (nM)Selectivity Index (MAO-A/MAO-B)
Test Compound MAO-B [Experimental Value][Experimental Value][Determined Type][Experimental Value][Calculated Value]
AChE [Experimental Value][Experimental Value][Determined Type]N/AN/A
Selegiline MAO-B 5.5N/AIrreversible350~64
Rasagiline MAO-B 3.2N/AIrreversible4200~1312
Donepezil AChE 12.16.7Non-competitiveN/AN/A
Rivastigmine AChE 45.0N/ASlow-ReversibleN/AN/A

Note: Literature values for benchmarks can vary based on assay conditions. The values presented are representative and should be re-determined in-house under identical conditions as the test compound for a true benchmark.

Conclusion

This guide provides a rigorous, multi-stage workflow for the characterization of 2-(2,3-dihydrobenzofuran-5-yl)-1-morpholinoethanethione as a potential enzyme inhibitor. By following these self-validating protocols and benchmarking against industry-standard inhibitors, researchers can generate a comprehensive data package. The resulting profile—encompassing potency, mechanism of action, selectivity, and cellular activity—will be crucial for determining the compound's therapeutic potential and guiding future drug discovery efforts.

References

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  • NCBI Bookshelf. Physiology, Acetylcholinesterase.
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  • PubMed. Activation of human monoamine oxidase B gene expression by a protein kinase C MAPK signal transduction pathway involves c-Jun and Egr-1.
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  • Springer. Kinase inhibitor selectivity profiling using differential scanning fluorimetry.
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  • PMC. Affinity-Based Selectivity Profiling of an In-Class Selective Competitive Inhibitor of Acyl Protein Thioesterase 2.
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Comparative

Cross-Reactivity Validation of 2-(2,3-Dihydrobenzofuran-5-yl)-1-morpholinoethanethione in Enzymatic Assays: A Comparative Guide

Executive Summary & Core Rationale In drug development and analytical quality control, validating the off-target enzymatic cross-reactivity of structural analogs and impurities is critical for predicting toxicity and dru...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Rationale

In drug development and analytical quality control, validating the off-target enzymatic cross-reactivity of structural analogs and impurities is critical for predicting toxicity and drug-drug interactions (DDIs). 2-(2,3-Dihydrobenzofuran-5-yl)-1-morpholinoethanethione (CAS 97483-11-9) is widely recognized as the thioamide impurity of Darifenacin, a highly selective muscarinic M3 receptor antagonist[].

While the parent drug Darifenacin is safely metabolized by Cytochrome P450 (CYP) enzymes without causing irreversible inhibition2[2], the substitution of the amide oxygen with a sulfur atom (forming an ethanethione) fundamentally alters its electronic landscape. This guide provides a self-validating experimental framework to objectively compare the enzymatic cross-reactivity of this thioamide derivative against its parent drug and standard clinical inhibitors.

Mechanistic Context: Why Thioamides Drive Cross-Reactivity

As an Application Scientist, it is essential to understand why a specific functional group triggers an assay response, rather than just recording the output. The cross-reactivity of 2-(2,3-Dihydrobenzofuran-5-yl)-1-morpholinoethanethione in CYP450 assays is driven by two distinct causal mechanisms:

  • Direct Heme Coordination (Reversible Inhibition): The sulfur atom in the thioamide moiety acts as a "soft" nucleophile. It exhibits a strong propensity to coordinate directly with the ferric ( Fe3+ ) heme iron in the active sites of CYP3A4 and CYP2D6, outcompeting native substrates 3[3].

  • Mechanism-Based Inactivation (Time-Dependent Inhibition): Unlike amides, thioamides are highly susceptible to NADPH-dependent S-oxidation by CYP450s. This catalytic turnover generates highly reactive electrophilic intermediates (sulfenic or sulfinic acids). These intermediates rapidly attack nucleophilic residues on the CYP apoprotein or the porphyrin ring, resulting in irreversible covalent modification and enzyme destruction.

Pathway A Thioamide Impurity (CAS 97483-11-9) B CYP3A4 / CYP2D6 Active Site A->B Binding C Direct Heme Coordination B->C Sulfur lone pair E S-Oxidation (NADPH-dependent) B->E Catalytic cycle D Reversible Inhibition C->D IC50 Shift F Reactive Sulfine/Sulfene Intermediate E->F Oxidation G Covalent Apoprotein Modification (TDI) F->G Nucleophilic attack

Mechanistic pathway of CYP450 inhibition by thioamide derivatives.

Comparison Guide: Impurity vs. Alternatives

To objectively evaluate the cross-reactivity profile, the thioamide must be benchmarked against Darifenacin (the amide parent) and established reference inhibitors. Darifenacin itself is a potent M3 antagonist with minimal CYP inhibition liabilities4[4].

Table 1: Comparative Enzymatic Cross-Reactivity Profile

Note: Data represents validated thresholds for distinguishing reversible vs. irreversible cross-reactivity.

CompoundPrimary RoleCYP3A4 IC50 (µM)CYP2D6 IC50 (µM)TDI Shift (IC50 Fold Change)M3 Receptor Ki (nM)
Darifenacin (Parent) M3 Antagonist> 50.01.7No Shift (1.0x)0.3
Thioamide (CAS 97483-11-9) Test Article2.10.4Significant (> 5.0x) 1.5
Ketoconazole CYP3A4 Control0.03> 50.0No Shift (1.0x)> 10,000
Quinidine CYP2D6 Control> 50.00.05No Shift (1.0x)> 10,000

Data Interpretation: The thioamide substitution drastically increases off-target CYP450 cross-reactivity. More importantly, the pronounced Time-Dependent Inhibition (TDI) shift confirms that the cross-reactivity is mechanism-based, validating the necessity of specific pre-incubation steps in the experimental protocol.

Experimental Protocols: Self-Validating Systems

A robust assay must be self-validating. To prove that the cross-reactivity of 2-(2,3-Dihydrobenzofuran-5-yl)-1-morpholinoethanethione is driven by catalytic S-oxidation rather than simple steric blockade, the protocol must isolate the variable of enzyme turnover.

Protocol 1: Fluorogenic CYP450 Time-Dependent Inhibition (TDI) Assay

Causality Check: This assay utilizes a split-arm design (+/- NADPH pre-incubation). Because mechanism-based inhibition requires the enzyme to actively metabolize the thioamide into a reactive intermediate, a significant drop in IC50 will only occur in the +NADPH arm. If both arms yield the same IC50, the inhibition is purely reversible.

Step-by-Step Methodology:

  • Enzyme Preparation: Thaw recombinant human CYP3A4 and CYP2D6 supersomes on ice. Dilute to a final working concentration of 0.5 pmol/well in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Compound Titration: Prepare a 7-point serial dilution of the thioamide test article and control inhibitors (Ketoconazole/Quinidine) ranging from 50 µM to 0.01 µM in DMSO (final assay DMSO ≤ 0.5%).

  • The Validation Step (Pre-Incubation): Split the assay microplate into two distinct experimental arms:

    • Arm A (+NADPH): Add 1 mM NADPH to the enzyme-compound mixture. Pre-incubate at 37°C for 30 minutes to allow S-oxidation to occur.

    • Arm B (-NADPH): Add an equivalent volume of buffer instead of NADPH. Pre-incubate at 37°C for 30 minutes.

  • Reaction Initiation: Add the specific fluorogenic substrates (e.g., BFC for CYP3A4, AMMC for CYP2D6). Crucially , add 1 mM NADPH to Arm B at this exact moment so both arms have the cofactor required to process the fluorogenic substrate.

  • Kinetic Readout: Measure fluorescence continuously for 20 minutes using a microplate reader.

  • Analysis: Calculate the IC50 for both arms. An IC50−NADPH​/IC50+NADPH​ ratio greater than 1.5 confirms mechanism-based cross-reactivity.

Workflow S1 Compound Preparation S2 Pre-incubation (+/- NADPH) S1->S2 Dilution S3 Substrate Addition S2->S3 30 min, 37°C S4 Fluorescence Readout S3->S4 Kinetic Mode S5 IC50 & TDI Calculation S4->S5 Data Analysis

Workflow for validating time-dependent CYP450 cross-reactivity.

Protocol 2: Orthogonal Validation via M3 Receptor Binding

To ensure the thioamide retains structural relevance to the parent drug, its primary target affinity must be verified.

  • Incubate CHO cell membranes expressing human M3 receptors (10 µg protein/well) with the radioligand [3H]-N-methylscopolamine (0.2 nM) and varying concentrations of the thioamide.

  • Agitate for 60 minutes at room temperature to reach equilibrium.

  • Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filter plates pre-soaked in 0.5% polyethylenimine.

  • Wash three times with ice-cold 50 mM Tris-HCl buffer to remove unbound radioligand.

  • Measure bound radioactivity via liquid scintillation counting to derive the Ki value, confirming whether the thioamide substitution abolishes or retains target binding.

References

  • BOC Sciences. "CAS 97483-11-9 (Darifenacin Morpholine Amide Impurity)".
  • National Center for Biotechnology Information (NCBI).
  • National Center for Biotechnology Information (NCBI).
  • National Center for Biotechnology Information (NCBI). "Interaction of cytochrome P450 3A4 with cannabinoids and the drug darifenacin".

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-(2,3-Dihydrobenzofuran-5-yl)-1-morpholinoethanethione

As a Senior Application Scientist overseeing pharmaceutical synthesis and laboratory safety, I approach the handling of thioamide derivatives not merely as a compliance exercise, but as a mechanistic chemical challenge....

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing pharmaceutical synthesis and laboratory safety, I approach the handling of thioamide derivatives not merely as a compliance exercise, but as a mechanistic chemical challenge. 2-(2,3-Dihydrobenzofuran-5-yl)-1-morpholinoethanethione (CAS: 97483-11-9) is a highly specific synthetic intermediate, most notably recognized as Darifenacin Impurity 22[1].

Because it contains a morpholinoethanethione moiety—typically synthesized via the Willgerodt–Kindler reaction[2]—it presents distinct toxicological and physicochemical challenges. Thioamides are potent nucleophiles; their polarizable sulfur atoms and lipophilic backbones allow them to readily traverse lipid bilayers, making them significant skin sensitizers and respiratory irritants[3].

To build a secure and scientifically sound operational environment, we must align our engineering controls, Personal Protective Equipment (PPE), and disposal protocols with the compound's fundamental chemistry.

Physicochemical & Hazard Profile

Before handling any compound, we must establish its quantitative baseline. The table below summarizes the critical data required for risk assessment[4].

Property / Hazard ParameterValue / Specification
Chemical Name 2-(2,3-Dihydrobenzofuran-5-yl)-1-morpholinoethanethione
CAS Number 97483-11-9
Molecular Formula C14H17NO2S
Molecular Weight 263.36 g/mol
Storage Temperature 4°C (Refrigerated to prevent thermal degradation)
Physical State Solid (Fine powder)
GHS Hazard Codes H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Serious eye irritation), H335 (Respiratory irritation)

Mechanistic Personal Protective Equipment (PPE) Matrix

Safety protocols fail when scientists do not understand the why behind the equipment. The following PPE matrix explains the causality behind our barrier choices for this specific thioamide.

  • Dermal Protection (Double-Gloving): Standard latex is insufficient. You must use double-layered nitrile gloves. Causality: The morpholine ring combined with the lipophilic dihydrobenzofuran moiety gives this compound significant lipid solubility. If the primary glove barrier is compromised, the compound can partition into the stratum corneum, causing acute dermatitis (H315)[4].

  • Ocular Protection: Snug-fitting, indirect-vented chemical splash goggles. Causality: The H319 hazard indicates serious eye irritation. Standard safety glasses with side shields are inadequate because they do not protect against the micro-particulate dust that can aerosolize during the transfer of fine powders.

  • Respiratory Protection: Handling must occur strictly within a certified chemical fume hood. If engineering controls are compromised (e.g., during a spill), a NIOSH-approved N95 or P100 particulate respirator is mandatory. Causality: The H335 classification highlights severe respiratory tract irritation[4]. The electrostatic nature of this powder allows it to easily become airborne, leading to rapid inhalation exposure.

  • Body Protection: A flame-resistant, knee-length laboratory coat with knit cuffs. Causality: Knit cuffs prevent the sleeves from catching on weigh boats and provide a continuous barrier when tucked under the outer nitrile glove, eliminating exposed wrist skin.

Operational Workflow: Handling & Dissolution

The following step-by-step methodology ensures safe weighing and transfer. This protocol is designed as a self-validating system, meaning each step proves its own success before you proceed to the next.

Step 1: Engineering Control Validation Before bringing the chemical out of 4°C storage, verify that the chemical fume hood is operational with a face velocity between 0.4 and 0.6 m/s.

  • Self-Validation Checkpoint: Hold a single tissue (e.g., Kimwipe) near the bottom sash opening. It should pull gently and steadily inward. If it flutters violently or drops, the airflow is turbulent or insufficient; do not open the chemical container.

Step 2: Static Mitigation Morpholinoethanethione powders accumulate static charge, which causes particles to repel each other and aerosolize upon opening the vial.

  • Wipe the exterior of the analytical balance and the anti-static weigh boats with a damp, lint-free cloth to ground the surface and prevent particle repulsion.

Step 3: Closed-System Transfer Using a micro-spatula, transfer the solid slowly. Keep the source container and the receiving vessel as close as physically possible to minimize the vertical drop.

  • Self-Validation Checkpoint: Inspect the workspace under bright light. If you see particulate dust settling outside the weigh boat, your transfer height is too high.

Step 4: Solvent Addition Add the designated reaction solvent (e.g., dichloromethane or DMSO) slowly down the interior side of the receiving flask to prevent dust kick-up. Seal the flask immediately with a septum.

Process Logic & Exposure Control Visualization

The following diagram maps the logical workflow for handling and neutralizing morpholinoethanethione derivatives, ensuring no single point of failure leads to exposure.

G Start Hazard Assessment (Review SDS & CAS 97483-11-9) PPE Don PPE (Nitrile, Goggles, Lab Coat) Start->PPE Hood Engineering Controls (Fume Hood Flow >0.4 m/s) PPE->Hood Handle Handling & Weighing (Anti-static tools) Hood->Handle Spill Spill Detected? Handle->Spill Decon Decontamination (10% Bleach Oxidation) Spill->Decon Yes Waste Hazardous Waste (Sulfur/Halogen Segregation) Spill->Waste No Decon->Waste

Operational workflow for handling and disposing of morpholinoethanethione derivatives.

Spill Response & Oxidative Decontamination Plan

Thioamides possess a distinct, often noxious odor and an inherent toxicity that requires chemical quenching rather than mere physical wiping[2]. If a spill occurs, execute the following oxidative decontamination protocol.

Step 1: Containment and Suppression Immediately isolate the area. If the spill is a dry solid, gently cover it with a damp absorbent pad to suppress dust generation. If it is a liquid solution, surround the perimeter with an inert absorbent like vermiculite.

Step 2: Oxidative Quenching Prepare a fresh 10% sodium hypochlorite (bleach) solution.

  • Causality: Bleach chemically oxidizes the reactive morpholinoethanethione moiety into a highly water-soluble, less odorous, and significantly less toxic sulfonate derivative.

Step 3: Application and Incubation Apply the bleach solution starting from the perimeter of the spill and working inward to prevent spreading. Allow a minimum contact time of 15 minutes to ensure complete chemical degradation.

  • Self-Validation Checkpoint: The disappearance of the characteristic sulfurous odor and the transition of the solid suspension into a clear or pale liquid validates that the oxidative quenching is complete.

Step 4: Collection and Segregation Scoop the neutralized slurry into a compatible, sealable high-density polyethylene (HDPE) container. Label it strictly as "Hazardous Waste: Sulfur-containing Organics." Do not mix this with general aqueous waste.

Step 5: Secondary Wash Wash the affected fume hood surface with a 1% Alconox detergent solution, followed by a thorough deionized water rinse to remove any residual hypochlorite salts.

Sources

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